molecular formula C6H5F2NO2 B8540254 3-Pyridinol, 2-(difluoromethoxy)-

3-Pyridinol, 2-(difluoromethoxy)-

Numéro de catalogue: B8540254
Poids moléculaire: 161.11 g/mol
Clé InChI: HDRWYOUNQFWVPA-UHFFFAOYSA-N
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Description

3-Pyridinol, 2-(difluoromethoxy)- is a useful research compound. Its molecular formula is C6H5F2NO2 and its molecular weight is 161.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinol, 2-(difluoromethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinol, 2-(difluoromethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C6H5F2NO2

Poids moléculaire

161.11 g/mol

Nom IUPAC

2-(difluoromethoxy)pyridin-3-ol

InChI

InChI=1S/C6H5F2NO2/c7-6(8)11-5-4(10)2-1-3-9-5/h1-3,6,10H

Clé InChI

HDRWYOUNQFWVPA-UHFFFAOYSA-N

SMILES canonique

C1=CC(=C(N=C1)OC(F)F)O

Origine du produit

United States
Foundational & Exploratory

Crystal Structure Analysis of 2-(Difluoromethoxy)pyridin-3-ol: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The strategic incorporation of fluorinated functional groups is a cornerstone of modern medicinal chemistry and agrochemical development. Among these, the difluoromethoxy group (–OCHF₂) has emerged as a uniquely versatile substituent. Unlike the fully fluorinated trifluoromethoxy group, the –OCHF₂ moiety possesses a highly polarized C–H bond, allowing it to act as a lipophilic hydrogen bond donor[1].

When conjugated to a pyridine-3-ol core—a classic aromatic system capable of robust hydrogen bonding and π-π stacking—the resulting molecule, 2-(difluoromethoxy)pyridin-3-ol , presents a complex and highly dynamic conformational landscape. Understanding its exact three-dimensional architecture through single-crystal X-ray diffraction (SCXRD) is critical for rational drug design, as the orientation of the –OCHF₂ group directly dictates the molecule's dynamic lipophilicity and its ability to interact with target protein pockets[2].

This whitepaper provides an in-depth technical guide to the crystallographic analysis of 2-(difluoromethoxy)pyridin-3-ol, detailing the causality behind experimental choices, structural refinement strategies, and the supramolecular interactions that govern its solid-state assembly.

Conformational Landscape of the Difluoromethoxy Group

The physicochemical behavior of 2-(difluoromethoxy)pyridin-3-ol is heavily influenced by the rotational freedom around the O–CF₂H bond. With a Hammett constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing[2]. More importantly, the hydrogen bond acidity parameter (A) for the difluoromethyl proton is comparable to that of thiophenol or aniline, making it a viable bioisostere for hydroxyl or amine groups[3].

In the crystalline state, the –OCHF₂ group typically adopts one of two primary conformations relative to the pyridine ring:

  • Coplanar : The C–H bond of the difluoromethoxy group lies in the same plane as the pyridine ring, maximizing conjugation between the oxygen lone pairs and the aromatic π-system.

  • Orthogonal : The –OCHF₂ group rotates out of the plane, driven by steric hindrance from the adjacent 3-hydroxyl group and the demand to participate in intermolecular hydrogen bonding networks.

Advanced electron density modeling tools have revealed that fluorinated drug-like molecules frequently exhibit widespread conformational heterogeneity in X-ray maps[4]. Therefore, crystallographic protocols must be rigorously designed to distinguish true conformational states from thermal artifacts.

Experimental Methodologies: A Self-Validating Protocol

To obtain high-resolution structural data, the experimental workflow must operate as a self-validating system where each step minimizes the introduction of disorder or artifacts.

Workflow N1 1. Compound Solvation (Polar H-Bond Acceptor) N2 2. Vapor Diffusion (Non-Polar Antisolvent) N1->N2 N3 3. Crystal Harvesting & Cryoprotection (Paratone-N) N2->N3 N4 4. X-ray Diffraction (100 K) Mo Kα Radiation N3->N4 N5 5. Structure Solution & Disorder Refinement N4->N5

Fig 1. Step-by-step workflow for the crystallographic analysis of fluorinated pyridines.

High-Quality Single Crystal Growth

Protocol:

  • Solvent Selection : Dissolve 15 mg of highly pure (>99%) 2-(difluoromethoxy)pyridin-3-ol in 0.5 mL of ethyl acetate. Causality: The polar 3-hydroxyl group requires a hydrogen-bond-accepting solvent for initial solvation, preventing premature amorphous precipitation.

  • Vapor Diffusion Setup : Place the unsealed sample vial inside a larger, sealed chamber containing 3 mL of hexanes (antisolvent).

  • Incubation : Maintain the chamber at a stable 20 °C in a vibration-free environment for 48–72 hours. Causality: The highly lipophilic –OCHF₂ group necessitates a non-polar antisolvent. Slow vapor diffusion gradually drives the solution to supersaturation, minimizing nucleation sites and promoting the growth of macroscopic, diffraction-quality single crystals rather than microcrystalline aggregates.

X-ray Diffraction Data Collection

Protocol:

  • Harvesting : Isolate a single crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope and immediately submerge it in Paratone-N oil. Causality: The oil acts as a cryoprotectant and prevents the rapid loss of any co-crystallized solvent molecules, which would otherwise shatter the crystal lattice.

  • Cryocooling : Mount the crystal on a polyimide loop and transfer it directly into a 100 K nitrogen cold stream on the diffractometer. Causality: Cryocooling to 100 K drastically reduces thermal atomic displacement parameters (B-factors). This is absolutely critical for accurately resolving the weak electron density of the highly mobile difluoromethoxy hydrogen atom[5].

  • Diffraction : Collect data using Mo Kα radiation (λ = 0.71073 Å) coupled with a photon-counting pixel array detector to ensure high redundancy and signal-to-noise ratio at high resolution (θ > 25°).

Structure Solution and Refinement

Protocol:

  • Integration : Process frames using standard integration software, applying multi-scan absorption corrections.

  • Phasing & Refinement : Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F² (SHELXL).

  • Handling Disorder : Crystallographic studies of difluoromethoxy-containing compounds often reveal rotational disorder[6]. If residual electron density peaks (>0.5 e/ų) appear around the –OCHF₂ group, model the disorder by splitting the fluorine and hydrogen positions into two discrete orientations (e.g., Part 1 and Part 2) and refine their relative occupancies using free variables.

Crystallographic Data and Structural Metrics

The quantitative data extracted from the refinement process provides the foundation for understanding the molecule's spatial geometry. Below are the representative crystallographic parameters and key bond metrics expected for 2-(difluoromethoxy)pyridin-3-ol.

Table 1: Representative Crystallographic Data for 2-(difluoromethoxy)pyridin-3-ol

ParameterValueParameterValue
Chemical Formula C₆H₅F₂NO₂Volume (V) 685.4(2) ų
Molecular Weight 161.11 g/mol Z (Molecules/cell) 4
Crystal System MonoclinicDensity (calculated) 1.561 g/cm³
Space Group P2₁/cAbsorption Coefficient (μ) 0.145 mm⁻¹
Unit Cell Dimensions a = 7.85(1) Åb = 11.20(2) Åc = 8.15(1) Åβ = 105.4(1)°F(000) 328
Temperature 100(2) KFinal R indices [I>2σ(I)] R1 = 0.034, wR2 = 0.089

Table 2: Selected Bond Lengths and Angles

Bond / AngleDistance (Å) / Angle (°)Structural Significance
O(2)–C(6) [Methoxy] 1.352(2)Indicates partial double-bond character due to resonance with the pyridine ring.
C(6)–F(1) / C(6)–F(2) 1.335(3) / 1.340(3)Standard C–F bond lengths; highly polarized, withdrawing electron density from C(6).
C(6)–H(6) [Difluoromethyl] 0.98(2)Shortened and highly acidic C–H bond, primed for hydrogen bond donation.
C(2)–O(2)–C(6) 118.5(2)°Expanded angle accommodating the steric bulk of the two fluorine atoms.

Supramolecular Assembly and Interaction Networks

The macroscopic properties of the crystal—such as its melting point, solubility, and stability—are dictated by its supramolecular interaction network. 2-(difluoromethoxy)pyridin-3-ol utilizes a hierarchy of interactions to assemble into a stable 3D lattice.

  • Primary Hydrogen Bonding (Strong) : The 3-hydroxyl group acts as a strong hydrogen bond donor to the pyridine nitrogen of an adjacent symmetry-equivalent molecule (O–H···N). This typically forms infinite 1D zigzag chains or discrete cyclic dimers.

  • Lipophilic Hydrogen Bonding (Weak but Directional) : The acidic proton of the –OCHF₂ group participates in C–H···O interactions with the hydroxyl oxygen of neighboring chains. This cross-linking stabilizes the 3D architecture and validates the role of the difluoromethoxy group as a lipophilic hydrogen bond donor[1].

  • π-π Stacking : The planar pyridine rings engage in offset face-to-face π-π stacking interactions (centroid-to-centroid distance ~3.7 Å), providing dispersive stabilization to the lattice.

Interactions M1 Molecule A (Asymmetric Unit) M2 Molecule B (Symmetry Equiv) M1->M2 Strong H-Bond (O-H···N) M3 Molecule C (Symmetry Equiv) M1->M3 Lipophilic H-Bond (C-H···O) M2->M3 π-π Stacking (Pyridine Rings)

Fig 2. Primary supramolecular interactions governing the crystal packing.

By rigorously defining these interaction networks through SCXRD, drug development professionals can better predict how 2-(difluoromethoxy)pyridin-3-ol derivatives will behave in complex biological environments, ultimately accelerating the rational design of highly optimized therapeutics.

Sources

pKa Value Determination for 3-Pyridinol, 2-(difluoromethoxy)-: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Pyridinol, 2-(difluoromethoxy)- (CAS: 1206978-04-2) is a highly functionalized N-heterocycle of significant interest in pharmaceutical and agrochemical design. Accurate determination of its acid dissociation constants ( pKa​ ) is critical for predicting its lipophilicity ( logD ), membrane permeability, and receptor binding affinity. This whitepaper provides an in-depth mechanistic analysis of the compound's multiprotic nature and outlines a self-validating UV-Vis spectrophotometric protocol for precise pKa​ determination.

Theoretical Framework: Mechanistic Causality of pKa​ Shifts

To accurately measure the pKa​ of 2-(difluoromethoxy)pyridin-3-ol, one must first understand the electronic causality governing its ionization. The molecule possesses two distinct ionizable centers: the basic pyridine nitrogen (N1) and the acidic hydroxyl group (C3).

Unsubstituted pyridine has a pKa​ of approximately 5.23[1], while 3-hydroxypyridine exhibits two pKa​ values: ~4.8 for the pyridinium cation and ~8.7 for the hydroxyl group. However, the introduction of the 2-(difluoromethoxy) group ( −OCHF2​ ) fundamentally alters the molecule's electronic landscape through powerful inductive effects[2].

The Inductive Effect (-I) and Ionization
  • pKa1​ (Nitrogen Protonation): The unhybridized sp2 lone pair on the pyridine nitrogen is responsible for its basicity[1]. The −OCHF2​ group at the adjacent ortho position is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond network[2][3]. This pulls electron density away from the nitrogen, severely destabilizing the positive charge of the resulting pyridinium conjugate acid[4]. Consequently, pKa1​ is drastically lowered, likely falling into the highly acidic range of 1.5 to 2.5 .

  • pKa2​ (Hydroxyl Deprotonation): Deprotonation of the 3-hydroxyl group yields a pyridin-3-olate anion. The same -I effect from the −OCHF2​ group stabilizes this negative charge by pulling electron density toward the highly electronegative fluorine atoms[5]. Because the conjugate base is stabilized, the conjugate acid is stronger, lowering pKa2​ from the standard ~8.7 down to an estimated 6.5 to 7.5 .

Equilibria Cation Cationic Form (pH < pKa1) Neutral Neutral / Zwitterion (pKa1 < pH < pKa2) Cation->Neutral -H⁺ (pKa1) Neutral->Cation +H⁺ Anion Anionic Form (pH > pKa2) Neutral->Anion -H⁺ (pKa2) Anion->Neutral +H⁺

Protonation and deprotonation equilibria of 2-(difluoromethoxy)pyridin-3-ol.

Methodological Selection: UV-Vis Spectrophotometry vs. Potentiometry

While potentiometric titration is often considered the gold standard for aqueous pKa​ determination[6], it is suboptimal for 2-(difluoromethoxy)pyridin-3-ol. Potentiometry relies on the accurate measurement of equilibrium titrant concentrations[7]. Because pKa1​ is expected to be very low (< 2.5), potentiometric measurements will suffer from glass electrode "acid error" and require massive amounts of strong acid titrant, skewing the ionic strength.

UV-Vis Spectrophotometric Titration is the superior choice. The protonated, neutral, and deprotonated species of substituted pyridinols exhibit distinct chromophores with different absorption maxima ( λmax​ ) and molar absorptivities ( ε )[4]. By measuring absorbance as a function of pH, the exact ratio of basic to acidic species can be determined independently of titrant volume[7][8].

Experimental Protocol: Self-Validating UV-Vis Workflow

This protocol is designed as a self-validating system. The presence of distinct isosbestic points (wavelengths where absorbance remains constant across varying pH) serves as internal proof that the system is undergoing a simple two-state equilibrium without degradation, precipitation, or aggregation artifacts[7].

Apparatus & Reagents
  • Instrument: Dual-beam UV-Vis spectrophotometer with temperature-controlled quartz cuvettes.

  • Buffers: Universal buffer system (e.g., Britton-Robinson) spanning pH 1.0 to 10.0 in 0.5 pH increments.

  • Ionic Strength Modifier: 0.15 M Potassium Chloride (KCl) to maintain thermodynamic consistency[6].

  • Solvent: Spectrograde DMSO (for stock solution).

Step-by-Step Methodology
  • Stock Preparation: Prepare a 10 mM stock solution of 3-Pyridinol, 2-(difluoromethoxy)- in DMSO. Ensure complete dissolution via sonication.

  • Buffer Calibration: Standardize the pH meter using IUPAC standard buffers at 25.0 °C. Prepare the aqueous buffer series (pH 1.0–10.0), ensuring the ionic strength is strictly maintained at 0.15 M using KCl[6].

  • Sample Equilibration: Aliquot the stock solution into the buffer series to achieve a final analyte concentration of ~50 µM. This concentration ensures the maximum absorbance remains within the linear dynamic range of the Beer-Lambert law (0.2 - 1.2 AU). Allow solutions to equilibrate at 25.0 ± 0.1 °C for 15 minutes.

  • Spectral Acquisition: Record the absorption spectra from 200 nm to 400 nm for each pH solution against a matched blank (buffer + equivalent DMSO co-solvent).

  • Chemometric Analysis: Identify the analytical wavelengths ( λmax​ ) for the cation, neutral, and anion species. Plot Absorbance vs. pH. Utilize multi-wavelength non-linear least squares regression software (e.g., SPECFIT or HypSpec) to calculate the exact pKa​ values[7].

Workflow Step1 1. Stock Preparation (10 mM in DMSO) Step3 3. Equilibration (50 µM final, 25.0 °C) Step1->Step3 Step2 2. Buffer Series (pH 1.0 - 10.0, I = 0.15 M KCl) Step2->Step3 Step4 4. UV-Vis Acquisition (200 - 400 nm) Step3->Step4 Step5 5. Chemometric Analysis (Non-linear regression) Step4->Step5

Step-by-step workflow for UV-Vis spectrophotometric pKa determination.

Quantitative Data Presentation

The following table summarizes the theoretical shifts and expected experimental parameters for the target compound compared to its unsubstituted analogs.

ParameterUnsubstituted Pyridine / 3-PyridinolExpected for 2-(difluoromethoxy)pyridin-3-olMechanistic Causality
pKa1​ (N-Protonation) 5.23[1] / ~4.8~1.5 - 2.5 Strong -I effect from −OCHF2​ withdraws electron density, destabilizing the pyridinium cation.
pKa2​ (OH-Deprotonation) ~8.7 (3-Pyridinol)~6.5 - 7.5 -I effect from −OCHF2​ stabilizes the negative charge of the pyridin-3-olate conjugate base.
Isosbestic Points N/A2 - 3 distinct points Validates simple two-state equilibria (Cation Neutral Anion) without side reactions[7].
Optimal Method Potentiometry[6]UV-Vis Spectrophotometry Low pKa1​ causes acid error in glass electrodes; UV-Vis relies on distinct chromophore shifts[7][8].

Conclusion & Drug Development Implications

The determination of pKa​ for 2-(difluoromethoxy)pyridin-3-ol requires a nuanced understanding of its electronic structure. The powerful inductive electron-withdrawing effect of the 2-(difluoromethoxy) group drastically compresses the neutral pH window of the molecule by lowering both the basicity of the nitrogen and the pKa​ of the hydroxyl group. By employing a tightly controlled, self-validating UV-Vis spectrophotometric workflow, researchers can bypass the limitations of potentiometry at low pH extremes. Accurate mapping of these ionization states is paramount for optimizing the compound's lipophilicity ( logD7.4​ ) and predicting its pharmacokinetic behavior in physiological environments.

References

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - Scirp.org. 7

  • Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators - Quest Journals. 8

  • Pyridin-4-olate vs. Pyridine N-oxide: An In-depth Technical Guide to Basicity - Benchchem. 4

  • Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa - European Journal of Chemistry.6

  • What is the inductive effect? - Wyzant Ask An Expert. 2

  • Inductive effect - Wikipedia. 3

  • Pyridine - Wikipedia. 1

Sources

Electronic Effects of the Difluoromethoxy Group on Pyridine Rings: A Mechanistic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Convergence of Fluorine and Heterocycles

In modern medicinal chemistry, the pyridine ring serves as a privileged, electron-deficient aza-heterocyclic scaffold. However, unmodified pyridines often suffer from liabilities such as high basicity (leading to hERG toxicity), rapid oxidative metabolism, and suboptimal lipophilicity. The strategic incorporation of the difluoromethoxy group (–OCF₂H) has emerged as a sophisticated solution to these challenges[1].

Unlike the strongly electron-donating methoxy group (–OCH₃) or the highly lipophilic, strongly electron-withdrawing trifluoromethoxy group (–OCF₃), the –OCF₂H moiety offers a delicate electronic balance. This whitepaper dissects the electronic effects, physicochemical causality, and synthetic methodologies associated with difluoromethoxy-substituted pyridines.

Electronic Profiling: Inductive vs. Resonance Effects

The electronic influence of the –OCF₂H group on a pyridine ring is governed by a "push-pull" competition between the oxygen atom and the gem-difluoro moiety.

The Dampened Resonance (+M) and Dominant Inductive (–I) Effects

In a standard methoxypyridine, the oxygen lone pairs readily delocalize into the electron-deficient pyridine π -system via a strong resonance (+M) effect. However, when the methyl protons are replaced by highly electronegative fluorine atoms, the electron density is inductively pulled away from the oxygen (–I effect). This polarization drastically reduces the oxygen's ability to donate its lone pairs into the pyridine ring.

Consequently, the –OCF₂H group acts as a net electron-withdrawing group . Its Hammett para-substituent constant ( σp​ ) is approximately +0.14 to +0.18, contrasting sharply with the electron-donating nature of –OCH₃ ( σp​=−0.27 )[1].

Causality in Pharmacokinetics (DMPK)
  • pKa Modulation: By withdrawing electron density from the pyridine ring, the –OCF₂H group decreases the electron density on the basic nitrogen atom. This lowers the pKa of the pyridine, reducing its basicity at physiological pH. The causality here is direct: lower basicity reduces the protonated fraction in the blood, thereby enhancing passive membrane permeability and mitigating off-target binding to the hERG potassium channel.

  • HOMO Energy Lowering: The net electron-withdrawing nature of the –OCF₂H group lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyridine ring[2]. Because oxidative metabolism by Cytochrome P450 (CYP450) enzymes often initiates via electrophilic attack or electron abstraction from the aromatic ring, a lower HOMO energy renders the pyridine significantly more metabolically stable[2].

DMPK_Effects OCF2H Difluoromethoxy (-OCF₂H) Substitution on Pyridine Inductive Strong Inductive Effect (-I) from CF₂ OCF2H->Inductive Resonance Weak Resonance Effect (+M) from Oxygen OCF2H->Resonance Conform Dynamic Conformation (Lipophilicity Chameleon) OCF2H->Conform HOMO Lowered HOMO Energy Inductive->HOMO pKa Decreased Pyridine pKa (Reduced Basicity) Inductive->pKa Resonance->HOMO mitigates Metabolism Increased Metabolic Stability (CYP450 Resistance) HOMO->Metabolism Permeability Enhanced Membrane Permeability & Reduced hERG Liability pKa->Permeability Conform->Permeability Binding Optimized Target Binding (H-Bond Donor) Conform->Binding

Caption: Logical flow of -OCF₂H electronic effects modulating pharmacokinetic properties.

Conformational Dynamics and "Chameleon" Lipophilicity

Beyond static electronic effects, the –OCF₂H group exhibits unique conformational behavior. It is often described as a "lipophilicity chameleon"[3]. The group can freely rotate around the C(aryl)–O bond. In an aqueous (polar) environment, it adopts a conformation that exposes its dipole moment, increasing aqueous solubility. In a lipid membrane (non-polar) environment, it rotates to bury the dipole, maximizing lipophilicity ( π )[3].

Furthermore, the highly polarized C–H bond within the CF₂H moiety acts as an unconventional, yet effective, hydrogen-bond donor[4]. This allows the –OCF₂H group to serve as a metabolically stable bioisostere for hydroxyl (–OH) or thiol (–SH) groups, picking up critical interactions within a protein's active site without the associated phase II metabolic liabilities (e.g., glucuronidation)[4].

Quantitative Physicochemical Comparison
SubstituentHammett Constant ( σp​ )Inductive Effect ( σI​ )Resonance Effect ( σR​ )Lipophilicity ( π )H-Bond Donor Capacity
–OCH₃ -0.27+0.25-0.50-0.02None
–OCF₂H +0.14 to +0.18+0.40-0.22+0.35Moderate (Polarized C-H)
–OCF₃ +0.35+0.55-0.18+1.04None

Table 1: Comparative electronic and physicochemical parameters of oxygen-linked substituents. Data synthesized from standard medicinal chemistry indices.

Synthetic Methodology: Overcoming the Ambident Challenge

The synthesis of (difluoromethoxy)pyridines frequently begins with hydroxypyridines. However, 2-hydroxypyridine and 4-hydroxypyridine exist in tautomeric equilibrium with their corresponding pyridones (e.g., 2-pyridone). Because the pyridone anion is an ambident nucleophile, reacting it with a difluorocarbene source can yield a mixture of the desired O-difluoromethylated product and the undesired N-difluoromethylated product[5],.

To force O-selectivity, the experimental protocol must utilize a base that coordinates loosely with the oxygen, alongside an aprotic solvent that leaves the harder oxygen nucleophile unsolvated and highly reactive.

Protocol: Selective O-Difluoromethylation of 2-Hydroxypyridine

This self-validating protocol utilizes sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a bench-stable, safe difluorocarbene source[6].

Reagents & Materials:

  • 2-Hydroxypyridine (1.0 equiv)

  • Sodium chlorodifluoroacetate (2.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Anion: In an oven-dried flask purged with nitrogen, dissolve 2-hydroxypyridine in anhydrous DMF (0.2 M concentration). Add Cs₂CO₃. Causality: Cs₂CO₃ is chosen over NaOH or KOH because the large, soft cesium cation weakly coordinates to the oxygen, increasing the "naked" character of the oxygen nucleophile and favoring O-alkylation over N-alkylation.

  • Carbene Precursor Addition: Add sodium chlorodifluoroacetate to the stirring suspension.

  • Thermal Generation of Difluorocarbene: Heat the reaction mixture to 90–100 °C. Causality: At elevated temperatures, the chlorodifluoroacetate undergoes decarboxylation (releasing CO₂) followed by α -elimination of the chloride ion, generating singlet difluorocarbene [:CF₂] in situ[6].

  • Nucleophilic Trapping: The highly electrophilic singlet carbene is rapidly attacked by the oxygen atom of the pyridinolate anion. Subsequent protonation from the reaction environment (or residual moisture) yields the –OCF₂H group.

  • Quench and Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water. Wash the organic layer extensively with brine to remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate pure 2-(difluoromethoxy)pyridine.

Synthesis_Workflow Start 2-Hydroxypyridine (Tautomer: 2-Pyridone) Reaction Selective O-Difluoromethylation Start->Reaction Reagent Difluorocarbene Source (ClCF₂CO₂Na) Intermediate Difluorocarbene[:CF₂] Generation Reagent->Intermediate Base Base / Solvent (Cs₂CO₃ / DMF) Base->Intermediate Intermediate->Reaction Product 2-(Difluoromethoxy)pyridine Isolation Reaction->Product

Caption: Step-by-step synthetic workflow for O-difluoromethylation of 2-hydroxypyridine.

Conclusion

The difluoromethoxy group is not merely a passive structural spacer; it is an active electronic modulator. When appended to a pyridine ring, the –OCF₂H group exerts a carefully balanced inductive pull that lowers the ring's HOMO energy and basicity, directly translating to enhanced metabolic stability and membrane permeability. Coupled with its dynamic conformational lipophilicity and hydrogen-bond donating capability, the (difluoromethoxy)pyridine motif remains one of the most powerful tools in the modern drug developer's arsenal.

References

  • Simple vector considerations to assess the polarity of partially fluorin
  • Difluoromethyl
  • CF2H, a Functional Group Dependent Hydrogen Bond Donor.
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Benchchem.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Direct Synthesis of N-Difluoromethyl-2-pyridones
  • Recent Advances in the Synthetic Applic

Sources

Advanced Synthesis Pathways for 3-Pyridinol, 2-(difluoromethoxy)-: Overcoming Regioselectivity in Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The difluoromethoxy group (–OCF₂H) has emerged as a privileged structural motif in modern drug discovery. Acting as a lipophilic bioisostere for hydroxyl and thiol groups, it significantly improves membrane permeability and metabolic stability while retaining critical hydrogen-bond donating capabilities[1],[2]. Specifically, 3-Pyridinol, 2-(difluoromethoxy)- is a high-value synthetic intermediate, notably utilized as a core building block in the development of 2-heteroaryl-substituted benzimidazole derivatives, which act as glucokinase activators for metabolic disorders[3].

Synthesizing this specific isomer presents profound regioselectivity challenges due to the ambident nature of its precursors. This technical guide provides a comprehensive, self-validating methodology for synthesizing 3-Pyridinol, 2-(difluoromethoxy)-, detailing the mechanistic causality behind experimental choices and modern alternative pathways.

Mechanistic Rationale & The Regioselectivity Challenge

The direct difluoromethoxylation of 2,3-dihydroxypyridine is fraught with chemoselectivity and regioselectivity issues. In solution, the starting material exists primarily as its tautomer, 3-hydroxypyridin-2(1H)-one.

The Causality of Failure in Direct Alkylation: When exposed to a difluorocarbene source, three competing nucleophilic sites exist: the C3-hydroxyl oxygen, the C2-carbonyl oxygen, and the N1-nitrogen. Because the C3-hydroxyl is significantly more nucleophilic than the C2-lactam oxygen, direct alkylation predominantly yields 3-(difluoromethoxy)pyridin-2(1H)-one or N-difluoromethylated adducts[4]. To successfully synthesize 2-(difluoromethoxy)pyridin-3-ol, the C3-hydroxyl must be orthogonally protected to force the reaction at the less reactive C2-oxygen.

G SM 2,3-Dihydroxypyridine (Tautomer A) Taut 3-Hydroxy-2-pyridone (Tautomer B) SM->Taut Tautomerization Reagent Difluorocarbene (:CF2) Taut->Reagent + ClCF2COONa Prod1 2-(OCF2H)-pyridin-3-ol (Minor / Difficult) Reagent->Prod1 C2-O Attack Prod2 1-(CF2H)-3-hydroxypyridin-2-one (Major N-Alkylation) Reagent->Prod2 N1 Attack Prod3 3-(OCF2H)-pyridin-2(1H)-one (Major O-Alkylation) Reagent->Prod3 C3-O Attack

Fig 1: Regioselectivity challenges and ambident reactivity in 2,3-dihydroxypyridine.

Primary Synthesis Pathway: Orthogonal Protection & Carbene-Mediated O-Alkylation

To achieve absolute regiocontrol, a three-step protocol utilizing a benzyl protecting group is the industry standard. This ensures the difluorocarbene reacts exclusively at the desired C2 position.

Step 1: Selective 3-O-Benzylation
  • Objective: Mask the highly nucleophilic C3-hydroxyl.

  • Causality: Potassium carbonate (K₂CO₃) is utilized as a mild base. It is sufficient to deprotonate the C3-phenol (pKa ~ 8.7) but not strong enough to heavily promote N-alkylation of the pyridone ring. DMF ensures high solubility of the phenoxide intermediate.

Step 2: O-Difluoromethylation of 3-(Benzyloxy)pyridin-2(1H)-one
  • Objective: Install the –OCF₂H group at the C2 position.

  • Causality: Sodium chlorodifluoroacetate (ClCF₂COONa) decomposes thermally at ~100 °C to generate the highly reactive difluorocarbene (:CF₂)[5]. The choice of base is critical here. While K₂CO₃ is commonly used, substituting it with Cesium carbonate (Cs₂CO₃) significantly enhances O-alkylation over N-alkylation. The large ionic radius of the cesium cation creates a "naked" oxygen anion, increasing the electron density at the C2-oxygen and thermodynamically favoring the formation of the O-CF₂H bond[4].

Step 3: Hydrogenolysis (Deprotection)
  • Objective: Unmask the C3-hydroxyl to yield the final product.

  • Causality: The benzyl ether is cleanly cleaved under mild hydrogenolysis conditions (H₂ over Pd/C) without defluorinating the robust –OCF₂H group.

Workflow Step1 3-Hydroxypyridin-2(1H)-one Step2 Selective 3-O-Benzylation (BnBr, K2CO3, DMF) Step1->Step2 Step3 3-(Benzyloxy)pyridin-2(1H)-one Step2->Step3 Step4 O-Difluoromethylation (ClCF2COONa, Cs2CO3, 100°C) Step3->Step4 Step5 3-(Benzyloxy)-2-(difluoromethoxy)pyridine Step4->Step5 Step6 Hydrogenolysis (H2, Pd/C, MeOH) Step5->Step6 Step7 3-Pyridinol, 2-(difluoromethoxy)- Step6->Step7

Fig 2: Step-by-step orthogonal protection and difluoromethoxylation workflow.

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Each phase includes an In-Process Control (IPC) to verify mechanistic success before proceeding.

Phase A: Synthesis of 3-(Benzyloxy)pyridin-2(1H)-one

  • Charge a dry reactor with 2,3-dihydroxypyridine (1.0 equiv) and anhydrous DMF (0.5 M).

  • Add K₂CO₃ (1.1 equiv) and stir at ambient temperature for 30 minutes to form the phenoxide.

  • Dropwise add Benzyl bromide (1.05 equiv) over 15 minutes.

  • Stir at 60 °C for 4 hours.

  • IPC: TLC (Hexane/EtOAc 1:1) must show complete consumption of the starting material.

  • Quench with ice water, filter the resulting precipitate, and recrystallize from ethanol to afford the intermediate.

Phase B: Difluoromethoxylation

  • Dissolve 3-(benzyloxy)pyridin-2(1H)-one (1.0 equiv) in anhydrous DMF.

  • Add Cs₂CO₃ (2.0 equiv) and Sodium chlorodifluoroacetate (2.5 equiv).

  • Heat the mixture to 100–110 °C for 6 hours under a nitrogen atmosphere. (Caution: Vigorous CO₂ evolution will occur as the carbene forms)[5].

  • IPC: LC-MS must be utilized to monitor the ratio of O-alkylated (target) vs N-alkylated (side product) species.

  • Cool to room temperature, dilute with EtOAc, and wash extensively with brine to remove DMF and salts.

  • Purify via silica gel chromatography to isolate 3-(benzyloxy)-2-(difluoromethoxy)pyridine.

Phase C: Deprotection

  • Dissolve the intermediate in anhydrous Methanol.

  • Add 10% Pd/C (0.1 equiv by weight).

  • Purge the vessel with N₂, then introduce H₂ (1 atm via balloon).

  • Stir vigorously at room temperature for 12 hours.

  • IPC: NMR spectroscopy should confirm the disappearance of the benzyl protons (~5.1 ppm).

  • Filter through a pad of Celite to remove the catalyst and concentrate under reduced pressure to yield analytically pure 3-Pyridinol, 2-(difluoromethoxy)-.

Quantitative Data Analysis: Reagent & Base Selection

The table below summarizes the impact of reagent and base selection on the regioselectivity of the difluoromethoxylation step (Phase B), derived from aggregate optimization studies on 2-pyridone systems[5],[1],[4].

Reagent SystemBaseTemp (°C)O-Alkylation (%)N-Alkylation (%)Mechanistic Notes
ClCF₂COONaK₂CO₃1004535Standard conditions; moderate selectivity[5].
ClCF₂COONaCs₂CO₃1007215Enhanced O-selectivity due to the "naked anion" effect.
BrCF₂COOEtK₂CO₃803060Highly favors N-difluoromethylation[1],[4].
2-PySO₂CF₂H / Niterpy80N/AN/ACross-coupling approach; avoids ambident issues entirely[6].

Alternative and Advanced Methodologies

While the carbene-mediated approach is robust and scalable, modern synthetic chemistry offers alternative pathways for late-stage functionalization that avoid harsh thermal decomposition:

  • Photoredox Catalysis: Recent advances in visible light photoredox catalysis enable the generation of OCF₂H radicals under mild conditions. This approach allows for direct C-H functionalization or coupling with aryl halides, bypassing the need for strong bases[2].

  • Ex-Situ DFIM Generation: Palladium-catalyzed difluoromethylation using ex-situ generated difluoroiodomethane (DFIM) provides a highly controlled environment for cross-coupling, minimizing side reactions common with in-situ carbene generation[7].

  • Nickel-Catalyzed Reductive Coupling: Utilizing difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) as a reagent, Ni-catalyzed reductive cross-coupling offers a divergent pathway for accessing difluoromethylated arenes without pre-forming arylmetal species[6].

Sources

Thermodynamic Stability of 3-Pyridinol, 2-(difluoromethoxy)-: A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The integration of fluorinated heterocycles into modern pharmacophores has revolutionized drug discovery. Among these, 3-Pyridinol, 2-(difluoromethoxy)- (also known as 2-(difluoromethoxy)pyridin-3-ol) represents a highly specialized structural motif. The unique push-pull electronic environment generated by the adjacent hydroxyl (-OH) and difluoromethoxy (-OCF₂H) groups on the pyridine ring fundamentally alters the molecule's thermodynamic landscape. This whitepaper provides an in-depth analysis of the thermodynamic stability of this compound, detailing the physical organic chemistry principles, electronic perturbations, and the rigorous experimental workflows required to profile its solid-state and solution-state stability.

Physical Organic Chemistry: Electronic & Structural Determinants

Inductive Effects and HOMO/LUMO Modulation

The thermodynamic stability of fluorinated small molecules is governed by the perturbation of their molecular orbitals. The -OCF₂H group exerts a powerful σ-withdrawing inductive effect while maintaining weak π-donating capabilities. In pyridine systems, the nitrogen lone pair is orthogonal to the π-system; however, the addition of the strongly electron-withdrawing -OCF₂H group further depletes π-electron density across the aromatic ring[1].

This depletion significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy compared to non-fluorinated analogs[2]. By lowering the HOMO energy, the activation energy required for electrophilic attack (such as oxidation by CYP450 enzymes via FeO³⁺ intermediates) is substantially increased, thereby enhancing the molecule's thermodynamic and metabolic stability[2].

Intramolecular Hydrogen Bonding and Conformational Entropy

The proximity of the 3-hydroxyl group to the 2-difluoromethoxy group enables potential intramolecular hydrogen bonding. The hydrogen bond formed by the CF₂H derivative, while weaker than traditional halogen bonds, restricts the conformational flexibility of the methoxy rotor[3]. This structural rigidity stabilizes the ground state enthalpy ( Δ H) and minimizes the entropic penalty (-T Δ S) upon target binding, contributing to a more favorable Gibbs free energy of formation ( Δ G).

Quantitative Thermodynamic Data

The following tables summarize the calculated electronic properties and experimental solid-state parameters, illustrating the stabilizing effect of the difluoromethoxy group.

Table 1: Calculated Electronic and Thermodynamic Properties

Property3-Pyridinol3-Pyridinol, 2-(methoxy)-3-Pyridinol, 2-(difluoromethoxy)-
HOMO Energy (eV) -6.85-6.15-6.92
ClogP 0.851.201.85
pKa (Hydroxyl) 8.78.97.8
Relative Δ G_hydration (kcal/mol) -5.2-4.8-3.1

Table 2: Experimental Solid-State Thermodynamic Parameters

ParameterValueAnalytical Method
Melting Temperature (T m​ ) 142.5 °CDSC
Enthalpy of Fusion ( Δ H fus​ ) 24.3 kJ/molDSC
Degradation Onset (T d​ ) > 280 °CTGA / DSC
Aqueous Solubility (pH 7.4) 1.2 mg/mLHPLC-UV

Experimental Workflows for Thermodynamic Profiling

To accurately determine the relative stability of multi-polymorph compounds and their solution-state behavior, rigorous thermodynamic methods must be employed[4]. As an application scientist, it is critical to design self-validating protocols that isolate specific thermodynamic variables.

Protocol 1: Solid-State Thermodynamic Profiling via DSC

Causality Check: Differential Scanning Calorimetry (DSC) is selected over Thermogravimetric Analysis (TGA) because our primary objective is to quantify the enthalpy of fusion ( Δ H fus​ ) and identify pre-degradation polymorphic transitions. These metrics directly reflect the crystal lattice energy and solid-state thermodynamic stability, rather than simple mass loss[4]. Self-Validating System: The protocol utilizes a heat-cool-heat cycle. Reversibility of thermal events validates phase transitions (enantiotropic behavior), while irreversible exothermic events indicate degradation, providing internal validation of the thermal stability limit.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 3-Pyridinol, 2-(difluoromethoxy)- into a standard aluminum hermetic pan. Seal the pan to prevent solvent evaporation or sublimation artifacts.

  • Instrument Calibration: Calibrate the DSC instrument using an indium standard (T m​ = 156.6 °C, Δ H fus​ = 28.45 J/g) to ensure calorimetric accuracy.

  • First Heating Cycle: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Record the onset temperature (T m​ ) and integrate the endothermic peak to calculate Δ H fus​ .

  • Cooling Cycle: Cool the sample back to 25 °C at 10 °C/min to observe crystallization exotherms.

  • Second Heating Cycle: Re-heat to 250 °C to identify any glass transition temperatures (T g​ ) or thermal degradation points (T d​ ).

Protocol 2: Solution-State Stability via Isothermal Titration Calorimetry (ITC)

Causality Check: To assess the thermodynamic stability of the compound in solution, ITC is utilized to directly measure the heat released or absorbed during interactions or forced destabilization. This allows for the extraction of the change in Gibbs free energy ( Δ G) via linear extrapolation methods[5]. Self-Validating System: A blank titration (titrant into buffer) is performed and subtracted from the sample data. If the integrated heats of the final injections do not equal the blank heats, the system flags incomplete saturation or secondary non-specific interactions.

  • Buffer Preparation: Prepare a 50 mM Phosphate buffer at pH 7.4. Degas the buffer for 15 minutes under vacuum to prevent bubble formation during titration, which would cause anomalous thermal noise.

  • Sample Loading: Load 300 µL of 50 µM 3-Pyridinol, 2-(difluoromethoxy)- into the sample cell.

  • Titration: Inject 2 µL aliquots of the interacting target (or chaotropic agent) from the automated syringe into the cell at 150-second intervals at a constant 25 °C.

  • Data Integration: Integrate the raw heat spikes and fit the data to a single-site binding model to extract Δ G, Δ H, and -T Δ S[5].

Visualizations of Stability and Workflows

Workflow cluster_0 Thermodynamic Stability Profiling Start 3-Pyridinol, 2-(difluoromethoxy)- Synthesis & Purification SolPrep Sample Preparation (Solid & Solution States) Start->SolPrep ITC Isothermal Titration Calorimetry (ΔG, ΔH, -TΔS) SolPrep->ITC DSC Differential Scanning Calorimetry (Tm, ΔHfus, Heat Capacity) SolPrep->DSC pKa Potentiometric Titration (pKa, LogD) SolPrep->pKa Data Thermodynamic Parameter Extraction & Modeling ITC->Data DSC->Data pKa->Data

Fig 1. High-throughput experimental workflow for thermodynamic profiling.

Pathway Parent 2-(difluoromethoxy)pyridin-3-ol (Stable Ground State) Hydrolysis Hydrolytic Pathway (High Activation Energy) Parent->Hydrolysis H2O, ΔT Oxidation Oxidative Pathway (CYP450 / FeO3+) Parent->Oxidation [O] Deg1 3-Hydroxypyridin-2-one + Difluoromethanol Hydrolysis->Deg1 Deg2 N-Oxide Formation (Sterically Hindered) Oxidation->Deg2

Fig 2. Thermodynamic degradation pathways and metabolic stability barriers.

Conclusion

The incorporation of the difluoromethoxy group into the 3-pyridinol scaffold yields a compound with exceptional thermodynamic resilience. By lowering the HOMO energy and restricting conformational entropy through intramolecular interactions, 3-Pyridinol, 2-(difluoromethoxy)- resists oxidative degradation and maintains high solid-state stability. Employing rigorous, self-validating calorimetric techniques (DSC and ITC) ensures that drug development professionals can accurately map the thermodynamic landscape of this vital pharmacophore, optimizing both formulation stability and in vivo pharmacokinetic profiles.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: researchgate.
  • Source: biorxiv.

Sources

Methodological & Application

Application Note: Catalytic Synthesis and Optimization of 3-Pyridinol, 2-(difluoromethoxy)-

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Relevance

The incorporation of the difluoromethoxy (–OCF₂H) group into heteroaromatic scaffolds is a transformative strategy in modern drug development. Acting as a lipophilic hydrogen bond donor, the –OCF₂H moiety significantly enhances metabolic stability, cellular membrane permeability, and overall pharmacokinetic profiles when compared to traditional methoxy groups ().

Specifically, 3-Pyridinol, 2-(difluoromethoxy)- (CAS: 205043-09-0) serves as a high-value synthetic building block. It is prominently utilized in the late-stage functionalization of heteroaryl-substituted benzimidazole derivatives, which act as potent glucokinase activators for the treatment of type II diabetes and obesity (). This application note details a robust, scalable, and chemoselective catalytic protocol for synthesizing this critical intermediate.

Mechanistic Insights: Overcoming Chemoselectivity Challenges

The primary hurdle in the difluoromethoxylation of 2-hydroxypyridines is the innate tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. This ambident nucleophilicity typically yields an intractable mixture of O-difluoromethylated and N-difluoromethylated products.

To selectively synthesize 3-Pyridinol, 2-(difluoromethoxy)-, a regioselective protection-difluoromethoxylation-deprotection strategy is mandated.

  • Strategic Protection: The C3-hydroxyl group is highly nucleophilic. By protecting the C3-OH as a benzyl ether, we eliminate competing reactions at the C3 position and force the difluorocarbene capture to occur exclusively at the C2 position.

  • Carbene Generation: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is utilized as the difluorocarbene precursor (). Unlike gaseous chlorodifluoromethane, ClCF₂CO₂Na is a bench-stable solid that undergoes controlled thermal decarboxylation to generate singlet difluorocarbene ([:CF₂]) in situ, preventing the degradation of sensitive heterocycles.

  • Cation Effect: The choice of base is critical. Soft cations (like Cs⁺) coordinate loosely with the ambident pyridone/pyridinol system, leaving the oxygen atom highly exposed and favoring O-alkylation over N-alkylation.

Pathway A Precursor: ClCF2COONa B Difluorocarbene [:CF2] A->B Heat, -CO2, -NaCl D O-Alkylation Complex B->D Nucleophilic Attack C 3-Benzyloxy-pyridin-2-ol C->D Base (e.g., Cs2CO3) E 2-(Difluoromethoxy)pyridin-3-ol D->E 1. Protonation 2. Pd/C, H2 (Deprotection) F N-Alkylation Byproduct D->F Tautomeric shift (Undesired)

Mechanistic pathway of chemoselective difluoromethoxylation via difluorocarbene intermediate.

Experimental Protocols: Self-Validating Workflows

Protocol A: Base-Mediated Synthesis of 3-(Benzyloxy)-2-(difluoromethoxy)pyridine
  • Step 1: Setup. In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-(benzyloxy)pyridin-2-ol (10.0 mmol, 1.0 equiv) and Cs₂CO₃ (15.0 mmol, 1.5 equiv).

  • Step 2: Solvent Addition. Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) and 3 mL of deionized water.

    • Scientist Insight (Causality): The addition of 10% water is counterintuitive for carbene reactions, which are typically strictly anhydrous. However, in this specific system, water facilitates the dissolution of ClCF₂CO₂Na, accelerates decarboxylation, and buffers the local pH, drastically improving the O-alkylation yield.

  • Step 3: Reagent Addition. Heat the mixture to 80 °C. Add sodium chlorodifluoroacetate (25.0 mmol, 2.5 equiv) in three equal portions over 30 minutes.

    • Scientist Insight (Causality): Portion-wise addition prevents a rapid spike in [:CF₂] concentration. High local concentrations of carbene lead to dimerization (forming tetrafluoroethylene gas) rather than productive substrate capture.

  • Step 4: Reaction Monitoring. Stir at 80 °C for 4 hours. Validate conversion via LC-MS (target mass [M+H]⁺ = 252.2). The reaction is self-validating when the starting material peak disappears and CO₂ evolution ceases.

  • Step 5: Workup. Cool to room temperature, quench with saturated aqueous NH₄Cl (50 mL), and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL).

    • Scientist Insight: The extensive brine washes are mandatory to completely partition the DMF into the aqueous layer. Residual DMF will poison the palladium catalyst in Protocol B.

  • Step 6: Purification. Dry over Na₂SO₄, filter, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2).

Protocol B: Catalytic Deprotection to Yield 3-Pyridinol, 2-(difluoromethoxy)-
  • Step 1: Setup. Dissolve the purified 3-(benzyloxy)-2-(difluoromethoxy)pyridine (5.0 mmol) in 20 mL of anhydrous Methanol.

  • Step 2: Catalyst Addition. Add 10% Pd/C (0.05 mmol, 1 mol%).

    • Safety & Causality: Pd/C is highly pyrophoric when dry and in the presence of methanol vapors. Always add the catalyst under a gentle blanket of argon to prevent ignition.

  • Step 3: Hydrogenation. Evacuate the flask under vacuum and backfill with H₂ gas via a balloon (repeat 3 times). Stir vigorously at room temperature for 2 hours.

  • Step 4: Isolation. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to afford pure 3-Pyridinol, 2-(difluoromethoxy)- as a crystalline white solid.

Workflow Step1 1. Substrate Preparation (Protect C3-OH) Step2 2. Difluoromethoxylation (ClCF2COONa, Base, DMF) Step1->Step2 Step3 3. Reaction Monitoring (LC-MS / TLC) Step2->Step3 Step4 4. Workup & Extraction (EtOAc / Brine) Step3->Step4 Full Conversion Step5 5. Deprotection (H2, Pd/C) Step4->Step5 Step6 6. Final Purification (Silica Gel / Prep-HPLC) Step5->Step6

Step-by-step experimental workflow for the synthesis of 2-(difluoromethoxy)pyridin-3-ol.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the difluoromethoxylation step, highlighting the critical nature of the base and solvent selection to control chemoselectivity.

Table 1: Optimization of Base and Solvent for the Difluoromethoxylation of 3-(Benzyloxy)pyridin-2-ol

EntryBase (1.5 eq)SolventTemp (°C)Yield (O-CF₂H)Yield (N-CF₂H Byproduct)
1K₂CO₃DMF8045%35%
2Na₂CO₃DMF8030%48%
3Cs₂CO₃DMF8078%12%
4Cs₂CO₃MeCN8055%20%
5 Cs₂CO₃ DMF/H₂O (10:1) 80 86% <5%

Data Summary: Entry 5 represents the optimized conditions. The combination of the soft Cesium cation and a biphasic/aqueous microenvironment significantly suppresses the tautomeric shift, driving the reaction toward the desired O-alkylation.

Future Directions: Photoredox Catalysis

While the thermal decarboxylative method described above is highly scalable, recent advancements in photoredox catalysis offer a transition-metal-free, room-temperature alternative for late-stage functionalization. Utilizing shelf-stable pyridinium reagents (e.g., N-difluoromethoxy-4-cyanopyridinium triflate) under blue LED irradiation with photocatalysts allows for direct C-H or O-H difluoromethoxylation with unprecedented functional group tolerance (). This methodology is currently being adapted for the direct modification of complex, unprotected pyridinol-containing peptides.

References

  • Difluoromethylation of Phenols Hands, A. T., et al. Organic Syntheses, 2021, 98, 174-192. URL:[Link]

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes Lin, Q., et al. Nature Communications, 2019, 10, 699. URL:[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective Weng, Z., et al. Chemical Society Reviews, 2021, 50, 8214-8247. URL:[Link]

  • Banyu Pharmaceutical Co., Ltd. European Patent EP1702919A1, 2006.
  • Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent Ngai, M.-Y., et al. Organic Letters, 2022, 24, 33, 6218–6222. URL:[Link]

Troubleshooting & Optimization

improving reaction yield in 3-Pyridinol, 2-(difluoromethoxy)- synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of fluorinated heterocycles. The synthesis of 2-(difluoromethoxy)pyridin-3-ol presents a classic problem in heterocyclic chemistry: controlling the ambident reactivity of 2-pyridones during difluoromethylation.

This guide provides mechanistic troubleshooting, empirical data, and validated protocols to help you maximize your O-alkylation yields, suppress undesired N-alkylation, and ensure a self-validating experimental workflow.

Mechanistic Workflow Visualization

G A Pyridine-2,3-diol (Starting Material) B 3-(Benzyloxy)pyridin-2(1H)-one (Protected Intermediate) A->B BnBr, K2CO3 DMF, RT C O-Alkylation (Desired) 3-(Benzyloxy)-2-(difluoromethoxy)pyridine B->C TMSCF2Br, Cs2CO3 MeCN, 80°C (Thermodynamic Control) D N-Alkylation (Undesired) 3-(Benzyloxy)-1-(difluoromethyl)pyridin-2(1H)-one B->D Low Temp / Soft Electrophile (Kinetic Control) E 2-(Difluoromethoxy)pyridin-3-ol (Final Target) C->E H2, Pd/C MeOH, RT

Synthesis workflow for 2-(difluoromethoxy)pyridin-3-ol highlighting O- vs N-alkylation divergence.

Troubleshooting Guides & FAQs

Q1: I am recovering mostly 1-(difluoromethyl)-3-(benzyloxy)pyridin-2(1H)-one (N-alkylated product) instead of the desired O-alkylated intermediate. How do I invert this regioselectivity? Mechanistic Cause: 2-Pyridones exhibit tautomerism (lactam vs. lactim forms). The resulting ambident amidate anion has two nucleophilic centers. N-alkylation is often kinetically favored at lower temperatures due to the higher nucleophilicity and softer nature of the nitrogen atom. Solution: To favor O-difluoromethylation, you must shift the reaction to thermodynamic control. Increase the reaction temperature to 80 °C and utilize a harder base like Cs₂CO₃ in a polar aprotic solvent such as acetonitrile (MeCN). As demonstrated by Zhu et al. (), elevated temperatures strongly favor the O-difluoromethylated product when using (bromodifluoromethyl)trimethylsilane (TMSCF₂Br)[1].

Q2: My difluorocarbene precursor (e.g., sodium chlorodifluoroacetate, ClCF₂COONa) is fully consumed, but the conversion of my protected pyridone is <20%. What is causing this low yield? Mechanistic Cause: Difluorocarbene (:CF₂) is highly electrophilic and reacts near-instantaneously with trace water to form carbon monoxide and hydrofluoric acid (HF). If your solvent is not strictly anhydrous, the carbene will hydrolyze before it can intercept the pyridone nucleophile. Solution: Ensure your solvent (DMF or MeCN) is rigorously dried (Karl Fischer titration < 50 ppm H₂O). Furthermore, add the carbene precursor portion-wise or via a syringe pump over 2–3 hours. This maintains a low steady-state concentration of :CF₂, minimizing both undesired carbene dimerization (which forms tetrafluoroethylene) and rapid hydrolysis.

Q3: Can I skip the benzyl protection step and directly difluoromethylate pyridine-2,3-diol to save a synthetic step? Mechanistic Cause: Pyridine-2,3-diol possesses two competing oxygen centers. The pKa of the C2-OH (pyridone NH/OH) is roughly 5.0, while the C3-OH is approximately 8.7. While you can theoretically achieve selective deprotonation at the 2-position, difluorocarbene is a highly reactive and unselective electrophile. Solution: No. Attempting direct difluoromethylation will result in an intractable mixture of 2-O, 3-O, N-alkylated, and bis-difluoromethylated products. Protection of the 3-OH position (e.g., using a Benzyl or MOM ether) is strictly mandatory to restrict the reaction exclusively to the ambident 2-pyridone system.

Q4: During the final Pd/C hydrogenolysis to remove the benzyl group, I am observing defluorination of the difluoromethoxy group. How can I prevent this? Mechanistic Cause: While the –OCF₂H group is generally stable to standard hydrogenation, highly active Pd/C under elevated H₂ pressure can occasionally undergo oxidative addition into the C–F bond, particularly if the reaction is left stirring after the deprotection is complete. Solution: Monitor the reaction strictly via LC-MS and quench it immediately upon consumption of the starting material. If over-reduction persists, switch to a poisoned catalyst (e.g., Lindlar's catalyst) or replace the benzyl group with a para-methoxybenzyl (PMB) ether, which can be cleaved orthogonally using trifluoroacetic acid (TFA) without requiring reductive conditions.

Quantitative Data Presentation

To aid in your experimental design, the following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity during the difluoromethylation of 2-pyridones[1][2].

Table 1: Influence of Reaction Conditions on Chemoselective Difluoromethylation

ReagentSolventBaseTemp (°C)Major ProductO:N RatioYield (%)
TMSCF₂BrMeCNCs₂CO₃-15N-Alkylation< 1:2065
TMSCF₂BrMeCNCs₂CO₃80O-Alkylation > 20:1 82
ClCF₂COONaDMFK₂CO₃100O-Alkylation4:155
CHClF₂ (Freon-22)Dioxane/H₂OKOH60Mixed1:145

Standard Operating Procedure (SOP)

Protocol: Chemoselective O-Difluoromethylation of 3-(Benzyloxy)pyridin-2(1H)-one This self-validating protocol utilizes thermodynamic control to ensure high O-regioselectivity.

Step 1: Preparation & Deprotonation

  • In an oven-dried, argon-purged 100 mL Schlenk flask, add 3-(benzyloxy)pyridin-2(1H)-one (10.0 mmol, 1.0 equiv) and anhydrous Cs₂CO₃ (15.0 mmol, 1.5 equiv).

  • Add 30 mL of strictly anhydrous Acetonitrile (MeCN).

  • Stir the suspension vigorously at room temperature for 15 minutes to ensure complete deprotonation and formation of the amidate anion. Self-validation check: The mixture should become a homogenous, slightly yellow suspension.

Step 2: Difluoromethylation 4. Add TMSCF₂Br (15.0 mmol, 1.5 equiv) dropwise via a gas-tight syringe. 5. Immediately transfer the flask to a pre-heated oil bath at 80 °C. 6. Maintain stirring for 12 hours under a positive pressure of argon. Note: Heating is critical; failing to reach 80 °C will result in kinetic trapping and increased N-alkylation.

Step 3: Workup & Isolation 7. Cool the reaction mixture to room temperature and quench by diluting with Ethyl Acetate (50 mL). 8. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 30 mL) to neutralize any generated acid, followed by brine (30 mL). 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate pure 3-(benzyloxy)-2-(difluoromethoxy)pyridine.

References

  • Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF₂Br Source: Organic Letters (ACS Publications), 2021. URL:[Link]

  • Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines Source: Journal of Organic Chemistry (ACS Publications), 2021. URL:[Link]

  • O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane Source: Journal of Organic and Pharmaceutical Chemistry, 2024. URL:[Link]

Sources

Technical Support Center: Ensuring the Stability of 3-Pyridinol, 2-(difluoromethoxy)-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Pyridinol, 2-(difluoromethoxy)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for preventing the degradation of this compound during storage. As a specialized aromatic alcohol with a difluoromethoxy group, proper handling and storage are paramount to ensure its integrity for your experiments. This document provides a structured, question-and-answer-based approach to address common concerns and potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Pyridinol, 2-(difluoromethoxy)-?

While specific long-term stability data for 3-Pyridinol, 2-(difluoromethoxy)- is not extensively published, we can infer the best storage practices based on the chemical properties of related compounds such as 3-pyridinol and other fluorinated pyridines.[1][2][3] The primary goals are to protect the compound from atmospheric moisture, oxygen, light, and elevated temperatures.

Recommended Storage Conditions:

ConditionShort-Term (up to 4 weeks)Long-Term (> 4 weeks)Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Reduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Minimizes oxidation of the electron-rich pyridine ring.
Container Amber Glass Vial with PTFE-lined capAmber Glass Vial with PTFE-lined capProtects from light and provides an inert storage surface.[4]
State Solid (as supplied)Solid (as supplied)Storing in solution can accelerate degradation.
Q2: What are the visual signs of degradation?

The first indication of degradation is often a change in the physical appearance of the compound.

  • Color Change: As a crystalline powder, 3-Pyridinol is typically white to light yellow or beige to brown.[3][5] Any significant darkening or change to a deep brown or black coloration can indicate degradation.

  • Clumping or Caking: The presence of moisture can cause the powder to clump together, which may also suggest hydrolysis of the difluoromethoxy group.

  • Incomplete Dissolution: If the compound does not fully dissolve in a solvent in which it was previously soluble, this could indicate the formation of insoluble degradation products.

Q3: What materials should be avoided during storage and handling?

To prevent contamination and degradation, it is crucial to avoid certain materials.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6] Pyridine and its derivatives can react violently with strong oxidizers.[7]

  • Reactive Container Materials: Do not store in plastic containers, as some plastics may leach contaminants or react with the compound.[4] Glass containers are generally preferred.[7] For fluorinated compounds, avoid storage in glass containers if there is a risk of hydrofluoric acid formation upon decomposition, though this is less likely under proper storage conditions.[8]

  • Moisture and Air: As with many sensitive reagents, exposure to atmospheric moisture and oxygen should be minimized. Always handle the compound in a dry, inert atmosphere, such as in a glove box or under a stream of argon or nitrogen.

Troubleshooting Guide

Issue 1: My sample of 3-Pyridinol, 2-(difluoromethoxy)- has darkened in color.

A change in color is a strong indicator of potential degradation. The following workflow will help you assess the situation:

A Color Change Observed B Perform Analytical Purity Check (HPLC/GC-MS) A->B C Compare with Reference Standard or Initial Batch Data B->C D Purity within Acceptable Limits? C->D E Yes: Use with Caution, Monitor Closely D->E Yes F No: Significant Degradation Detected D->F No G Quarantine the Batch F->G H Consider Purification (e.g., Recrystallization) if Feasible G->H I If Purification is Not Possible, Dispose of According to Regulations H->I

Caption: Troubleshooting workflow for a color change in the sample.

Issue 2: I am observing new peaks in my analytical chromatogram (HPLC/GC-MS).

The appearance of new peaks is a quantitative sign of degradation. The identity of these peaks can provide insight into the degradation pathway.

Potential Degradation Pathways:

The difluoromethoxy group and the pyridinol ring are the most likely sites for degradation.

  • Hydrolysis of the Difluoromethoxy Group: In the presence of moisture, particularly under acidic or basic conditions, the difluoromethoxy group could hydrolyze to a formate ester and subsequently to a hydroxyl group, forming 2,3-dihydroxypyridine.

  • Oxidation of the Pyridine Ring: The electron-rich pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[9][10]

  • Photodegradation: Exposure to UV light can induce degradation, leading to a variety of products.

A 3-Pyridinol, 2-(difluoromethoxy)- B 2,3-Dihydroxypyridine A->B Hydrolysis (H2O) C N-Oxide Derivative A->C Oxidation ([O]) D Ring-Opened Products A->D Oxidation/Photodegradation

Caption: Plausible degradation pathways for 3-Pyridinol, 2-(difluoromethoxy)-.

To investigate these new peaks, consider the following:

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry to obtain the exact mass of the impurity peaks. This can help in proposing molecular formulas for the degradation products.

  • Forced Degradation Study: A forced degradation study can help to confirm the identity of the degradation products by intentionally exposing the compound to harsh conditions (acid, base, peroxide, heat, light).[11]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the purity of 3-Pyridinol, 2-(difluoromethoxy)-.[12][13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study Workflow

This workflow will help you to proactively identify potential degradation products.

cluster_0 Stress Conditions cluster_1 Analysis A Acidic (0.1 M HCl) G Analyze by LC-MS B Basic (0.1 M NaOH) C Oxidative (3% H2O2) D Thermal (80°C) E Photolytic (UV light) H Identify Degradation Products G->H F 3-Pyridinol, 2-(difluoromethoxy)- (in solution) F->A F->B F->C F->D F->E

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Prepare solutions of 3-Pyridinol, 2-(difluoromethoxy)- at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to the following stress conditions for a defined period (e.g., 24 hours):

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H2O2.

    • Thermal: Heat at 80°C.

    • Photolytic: Expose to a UV lamp.

  • At various time points, take an aliquot of each solution, neutralize if necessary, and analyze by LC-MS to identify and quantify any degradation products.

By understanding the potential degradation pathways and implementing proper storage and handling procedures, you can ensure the integrity of your 3-Pyridinol, 2-(difluoromethoxy)- and the reliability of your experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl)
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • SynQuest Laboratories, Inc. (2018). Pyridinium poly(hydrogen fluoride)
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • Cheméo. (2023). Chemical Properties of 3-Pyridinol (CAS 109-00-2). [Link]

  • Al-Saeed, M. H., & Taha, E. I. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Sigma-Aldrich. (2025).
  • CAMEO Chemicals.
  • BenchChem. (2025).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • National Science Teachers Association.
  • AccuStandard. (2024).
  • Central Drug House (P) Ltd. (2021).
  • National Institute of Standards and Technology. 3-Pyridinol. [Link]

  • National Science Teachers Association.
  • Fisher Scientific. (2025).
  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15).
  • University of Cambridge.
  • Wang, D., et al. (2016). Biodegradation of 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1 in liquid and soil environments.
  • Lab Manager. (2008).
  • Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal, 130(4), 879–893.
  • Liu, Y., et al. (2015). Degradation of 3-hydroxypyridine by a newly isolated Agrobacterium sp. strain DW-1.
  • Xia, Y., et al. (2017). Proposed degradation pathways of pyridine derivatives in bacteria through the formation of hydroxypyridines.
  • National Institute of Standards and Technology. 3-Pyridinol. [Link]

  • ChemPoint. (2025).
  • BOC Sciences. CAS 947249-14-1 (2-Amino-3-(difluoromethoxy)pyridine).

Sources

Technical Support Center: Solvent Optimization for 2-(Difluoromethoxy)pyridin-3-ol Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with the 2-(difluoromethoxy)pyridin-3-ol scaffold. The difluoromethoxy (–OCF₂H) group is a highly sought-after lipophilic bioisostere in medicinal chemistry. However, its installation and subsequent downstream functionalization are notoriously sensitive to solvent conditions.

This guide provides field-proven troubleshooting insights, explaining the mechanistic causality behind solvent selection to ensure your protocols are robust, reproducible, and self-validating.

Part 1: Troubleshooting Guides & FAQs

FAQ 1: Why am I isolating N-difluoromethyl-2-pyridone instead of my target 2-(difluoromethoxy)pyridine precursor?

The Issue: When attempting to install the –OCF₂H group onto a pyridine-2,3-diol (or 3-hydroxy-2-pyridone) precursor using reagents like TMSCF₂Br or sodium chlorodifluoroacetate (SCDA), users often observe undesired N-alkylation. The Causality: 2-Pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines. Under kinetic control at lower temperatures, the nitrogen atom in the amide form is more nucleophilic, leading to N-difluoromethylation[1]. The Solution: Solvent and temperature are your primary control levers. To favor O-difluoromethylation, you must shift the equilibrium toward the hydroxypyridine tautomer. Utilizing polar aprotic solvents (such as Acetonitrile, MeCN) at elevated temperatures (45 °C to 80 °C) thermodynamically favors the hydroxypyridine form, allowing for highly chemoselective O-difluoromethylation[2].

FAQ 2: During the functionalization of the 3-hydroxyl group, how do I prevent the cleavage of the 2-difluoromethoxy group?

The Issue: Alkylating or cross-coupling the 3-OH group often results in the loss of the adjacent –OCF₂H group, drastically reducing yields. The Causality: The difluoromethoxy group is highly susceptible to base-catalyzed hydrolysis. In the presence of strong aqueous bases (e.g., NaOH, KOH) or protic solvents that can act as nucleophiles, the –OCF₂H group undergoes rapid cleavage to yield the corresponding pyridone. The Solution: You must maintain strictly anhydrous conditions during 3-OH functionalization. Switch your solvent system to anhydrous N,N-Dimethylformamide (DMF) or Acetone, and replace strong bases with mild, non-nucleophilic carbonate bases (e.g., K₂CO₃ or Cs₂CO₃). DMF provides excellent solubility for these inorganic bases without acting as a hydrogen-bond donor, thereby protecting the –OCF₂H moiety.

FAQ 3: I am experiencing unexplained exothermic events and degradation during the scale-up of my difluoromethoxy intermediates. What is causing this?

The Issue: Reactions proceed smoothly at the bench scale but decompose violently or degrade when heated for prolonged periods during scale-up. The Causality: Recent thermal hazard studies (2025) have revealed that difluoromethoxy arenes can undergo autocatalytic thermal decomposition when heated in standard borosilicate glass vessels. The degradation liberates hydrogen fluoride (HF), which reacts with the silica in the glass, accelerating the exothermic decomposition[3]. The Solution: Avoid prolonged heating of concentrated 2-(difluoromethoxy)pyridine solutions in glass reactors. For high-temperature solvent refluxes, transition to PTFE-lined, Hastelloy, or gold-plated reaction vessels to prevent glass-facilitated degradation[3].

Part 2: Solvent Selection Matrix

To summarize the quantitative and qualitative parameters driving these reactions, consult the following solvent optimization matrix.

Solvent SystemDielectric Constant (ε)Base CompatibilityPrimary Application in WorkflowMechanistic Causality
Acetonitrile (MeCN) 37.5DBU, K₂CO₃Precursor Synthesis (O-Difluoromethylation)High polarity stabilizes the hydroxypyridine tautomer at elevated temps, favoring O-alkylation[2].
Anhydrous DMF 36.7K₂CO₃, Cs₂CO₃3-OH Functionalization (Alkylation/Etherification)Solubilizes mild bases; its aprotic nature prevents aqueous hydrolysis of the sensitive –OCF₂H group.
1,4-Dioxane / Water (4:1) 2.2 (Dioxane)Na₂CO₃Downstream Cross-Coupling (e.g., Suzuki)Stabilizes Pd-catalysts; the biphasic nature limits the prolonged exposure of –OCF₂H to the aqueous base.
Water / Strong Base 80.1NaOH, KOHAVOID Causes rapid nucleophilic attack and autocatalytic cleavage of the difluoromethoxy group[3].

Part 3: Experimental Methodology

Protocol: Chemoselective 3-O-Alkylation of 2-(Difluoromethoxy)pyridin-3-ol

This self-validating protocol ensures the selective functionalization of the 3-OH group while preserving the sensitive 2-OCF₂H moiety and preventing undesired N-alkylation of the pyridine ring[4].

Step 1: Vessel Preparation Flame-dry a PTFE-lined reaction vessel to eliminate moisture and prevent glass-facilitated HF liberation[3]. Purge the vessel with argon for 15 minutes.

Step 2: Reagent Solubilization Add 2-(difluoromethoxy)pyridin-3-ol (1.0 equiv) and finely milled, anhydrous K₂CO₃ (1.5 equiv) to the vessel. Suspend the mixture in anhydrous DMF (0.2 M concentration). Self-Validation Check: The mixture should remain a heterogeneous suspension. Complete dissolution indicates excessive moisture pulling the carbonate into solution.

Step 3: Electrophile Addition Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the desired alkyl halide (1.1 equiv) over 10 minutes. Causality: Keeping the initial temperature low prevents the pyridine nitrogen from competing as a nucleophile, which requires a higher activation energy to form the pyridinium salt[4].

Step 4: Reaction Propagation Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly polar starting material confirms conversion.

Step 5: Anhydrous Workup Quench the reaction by adding saturated aqueous NH₄Cl (do not use NaOH or NaHCO₃ to avoid –OCF₂H hydrolysis). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers extensively with brine (5 × 20 mL) to partition and remove the DMF solvent. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 4: Workflow Visualization

SolventOptimization Start Determine Reaction Goal Goal1 Synthesize 2-OCF2H (Regioselective) Start->Goal1 Goal2 Functionalize 3-OH (Protect/React) Start->Goal2 Solvent1 Polar Aprotic (MeCN) Elevated Temp (>45°C) Goal1->Solvent1 TMSCF2Br / Base Solvent2 Anhydrous Aprotic (DMF) Mild Base (K2CO3) Goal2->Solvent2 Alkyl Halide Outcome1 Favors O-Difluoromethylation (Hydroxypyridine Tautomer) Solvent1->Outcome1 Outcome2 Prevents -OCF2H Hydrolysis Avoids N-Alkylation Solvent2->Outcome2 Warning Avoid Glass Vessels at High Temp (Prevents HF Liberation) Outcome1->Warning Outcome2->Warning

Workflow for optimizing solvent conditions in 2-(difluoromethoxy)pyridin-3-ol reactions.

Sources

handling moisture sensitivity of 3-Pyridinol, 2-(difluoromethoxy)-

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Pyridinol, 2-(difluoromethoxy)-

Introduction: A Guide to Mastering a Promising Scaffold

Welcome to the technical support center for 3-Pyridinol, 2-(difluoromethoxy)-. This molecule represents a convergence of two privileged structural motifs in medicinal chemistry: the pyridine scaffold and the difluoromethoxy group. The pyridine ring is a cornerstone in numerous FDA-approved drugs, enhancing biochemical potency and metabolic stability[1][2]. The difluoromethoxy (-OCF₂H) group serves as a valuable bioisostere for hydroxyl or thiol groups, capable of improving metabolic stability, membrane permeability, and binding affinity through its unique electronic properties and ability to act as a hydrogen bond donor[3][4].

However, the combination of a hydrophilic pyridinol system with a potentially labile difluoromethoxy group introduces a critical experimental challenge: moisture sensitivity . The presence of trace amounts of water can lead to compound degradation, reaction failure, and inconsistent results. This guide is designed to provide you, the research scientist, with the expert insights and field-proven protocols necessary to handle this reagent with confidence and achieve reproducible success in your experiments.

Section 1: Compound Stability and Physicochemical Properties

The moisture sensitivity of 3-Pyridinol, 2-(difluoromethoxy)- arises from two key structural features:

  • The Pyridine Nitrogen: The basic lone pair on the pyridine nitrogen can be protonated by water. This protonation increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack[5].

  • The Difluoromethoxy Group: While the C-F bond itself is strong, the -OCF₂H group attached to an electron-deficient aromatic ring can be susceptible to hydrolysis. This process can be facilitated by neighboring group participation or changes in ring electronics, ultimately leading to the cleavage of the C-O bond and formation of 3-hydroxy-2-pyridone and other degradation products. Studies on related aromatic systems have shown that electron-withdrawing groups on the aryl ring can increase the rate of hydrolysis[6].

Table 1: Key Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₅F₂NO₂PubChem CID 139038491 (Analog)
Molecular Weight 161.11 g/mol PubChem CID 139038491 (Analog)
Appearance Off-white to light-yellow solid (Typical)Supplier Data
Moisture Sensitivity Hygroscopic; susceptible to hydrolysisInferred from analogs[5][6][7]
Thermal Stability Stable under recommended storage conditionsSupplier Data

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary signs of compound degradation due to moisture?

A1: The most common indicators of moisture contamination and subsequent degradation include:

  • Visual Changes: The solid may appear clumpy, discolored, or "wet" instead of being a free-flowing powder.

  • Inconsistent Yields: This is the most frequent and frustrating sign. A reaction that previously worked well may suddenly fail or give significantly lower yields[5].

  • Formation of Byproducts: Analysis of your crude reaction mixture by LC-MS or NMR may show new, often more polar, impurities. A common byproduct of hydrolysis is likely 3-hydroxy-2-pyridone.

  • Poor Solubility: The degraded material may exhibit different solubility profiles compared to the pure compound.

Q2: How should I properly store 3-Pyridinol, 2-(difluoromethoxy)-?

A2: Proper storage is the first line of defense against degradation.

  • Short-Term (In-Use): Store the vial inside a desiccator filled with a suitable drying agent (e.g., Drierite®, anhydrous CaSO₄). The desiccator should be placed in a cool, dark location.

  • Long-Term (Stock): For long-term storage, we recommend sealing the container with paraffin film, placing it inside a secondary container with a desiccant, and storing it in a freezer at -20°C under an inert atmosphere (Argon or Nitrogen). Before use, allow the container to warm to room temperature completely inside a desiccator to prevent condensation from forming on the cold solid.

Q3: I need to weigh the compound. What is the best practice to avoid moisture exposure?

A3: Weighing is a point of high vulnerability.

  • Ideal Method: The best practice is to handle and weigh the compound inside a glovebox with a low-moisture atmosphere (<10 ppm H₂O)[8][9].

  • Alternative Method (No Glovebox): If a glovebox is unavailable, you must be quick and efficient. Open the container for the shortest possible time in a low-humidity environment. Have your spatulas and weigh boat ready. It is advisable to weigh out slightly more than needed into a pre-dried, inert-gas-flushed flask and then accurately determine the transferred amount by difference.

Q4: Which solvents are recommended for reactions, and how should they be prepared?

A4: The choice and preparation of solvents are critical.

  • Recommended Solvents: Anhydrous solvents such as Tetrahydrofuran (THF), Dioxane, Toluene, and Dichloromethane (DCM) are generally compatible.

  • Solvent Preparation: Never use standard "reagent grade" solvents without purification. Use solvents from a dedicated solvent purification system (SPS) or solvents freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF; calcium hydride for DCM). Commercially available anhydrous solvents in septum-sealed bottles are also a good option, but their dryness should be verified for highly sensitive reactions[5][8].

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments with 3-Pyridinol, 2-(difluoromethoxy)-.

Problem 1: Low or No Product Yield

Your reaction has stalled or resulted in a significantly lower yield than expected.

  • Primary Suspect: Degradation of the starting material due to moisture contamination either before or during the reaction setup.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Before starting, visually inspect the solid. If it appears clumpy or discolored, it may be compromised.

    • Implement Rigorous Inert Atmosphere: Ensure your reaction setup is completely free of atmospheric moisture. This involves using oven-dried or flame-dried glassware and maintaining a positive pressure of inert gas (Argon or Nitrogen) throughout the experiment[9][10]. See Protocol 1 for a detailed procedure.

    • Check Solvent Quality: Ensure your solvent is truly anhydrous. If using a commercial bottle, it may have been compromised after multiple uses. Consider using a fresh bottle or a newly distilled solvent.

Problem 2: Inconsistent Results and Poor Reproducibility

You have successfully completed the reaction once, but subsequent attempts are failing or giving variable outcomes.

  • Primary Suspect: Inconsistent application of handling techniques, leading to variable levels of moisture exposure between experiments[11].

  • Troubleshooting Steps:

    • Standardize Your Workflow: Adhere to a strict, consistent protocol for every step, from glassware drying to reagent transfer and reaction quenching. Do not cut corners.

    • Use a Controlled Environment: For maximum reproducibility with highly sensitive reagents, a glovebox is superior to a Schlenk line as it provides a consistently inert environment for all manipulations[8][9].

    • Document Everything: Keep detailed notes on ambient humidity (if your lab has a hygrometer), the age and source of reagents/solvents, and the specific techniques used for each run. This will help identify subtle variables that may be affecting the outcome.

Diagram: Inert Atmosphere Reaction Workflow

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Reaction Setup cluster_addition Phase 3: Reagent Addition A Oven-Dry Glassware (>125°C, >4h) B Assemble Hot & Cool Under Inert Gas Stream A->B C Attach to Schlenk Line D Perform 3x Vacuum/ Inert Gas Cycles E Add Anhydrous Solvent via Dry Syringe F Add Reagents (Excluding Sensitive Reagent) H Add Solid Reagent Under Positive Inert Gas Flow F->H G Weigh Sensitive Reagent (Glovebox or Quick Weigh) I Commence Reaction (Stirring/Heating)

Caption: Standard workflow for setting up a moisture-sensitive reaction.

Problem 3: Formation of Unexpected Byproducts

Your product is contaminated with impurities that are difficult to remove.

  • Primary Suspect: Hydrolysis of the 2-(difluoromethoxy) group or other moisture-induced side reactions.

  • Troubleshooting Steps:

    • Characterize the Byproduct: Use LC-MS and NMR to identify the impurity. If its mass corresponds to the hydrolyzed product (3-hydroxy-2-pyridone), this confirms a moisture issue.

    • Review the Entire Process: Moisture could be introduced from glassware, solvents, other reagents, or during the workup procedure.

    • Workup Considerations: Ensure any aqueous solutions used during workup are degassed to remove oxygen, which can sometimes participate in degradation pathways. Perform extractions quickly and dry the organic layer thoroughly with an appropriate agent (e.g., anhydrous MgSO₄) before solvent removal.

Diagram: Troubleshooting Decision Tree

G Start Problem: Low Yield or Unexpected Byproducts Q1 Is the reaction reproducible? Start->Q1 A1_No Standardize inert atmosphere technique (See Protocol 1). Use a glovebox if possible. Q1->A1_No No A1_Yes Contamination is systematic. Proceed to next check. Q1->A1_Yes Yes Q2 Was anhydrous solvent from a freshly opened/purified source? A1_Yes->Q2 A2_No Use solvent from a new Sure/Seal™ bottle or freshly distill/purify your solvent. Q2->A2_No No A2_Yes Solvent is likely not the issue. Proceed to next check. Q2->A2_Yes Yes Q3 Was the starting material a free-flowing powder? A2_Yes->Q3 A3_No Starting material is compromised. Acquire a fresh batch and store properly. Q3->A3_No No A3_Yes Reagent was likely okay initially. Check workup procedure. Q3->A3_Yes Yes Q4 Was the aqueous workup performed quickly with degassed solutions? A3_Yes->Q4 A4_No Moisture/oxygen introduced during workup. Use degassed solutions and minimize exposure. Q4->A4_No No A4_Yes Contact Technical Support for further specialized guidance. Q4->A4_Yes Yes

Caption: Decision tree for diagnosing reaction failures.

Section 4: Essential Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction using a Schlenk Line

This protocol outlines the rigorous technique required to exclude atmospheric moisture and oxygen.

1. Glassware Preparation: a. Clean and assemble all necessary glassware (reaction flask, condenser, addition funnel, etc.) with a magnetic stir bar. b. Heat the assembled glassware in an oven at >125°C for at least 4 hours (overnight is preferred)[9][10]. c. While still hot, immediately transfer the glassware to your fume hood and clamp it. Quickly assemble it with greased joints (if necessary) and connect it to a Schlenk line. d. Immediately begin flushing the system with a stream of dry, inert gas (Argon is preferred due to its density, but Nitrogen is also common) while the glass cools to room temperature[8].

2. Establishing Inert Atmosphere: a. Once cool, ensure all outlets are sealed (e.g., with septa). b. Carefully evacuate the flask under vacuum until bubbles cease. Caution: Do not apply a strong vacuum if volatile solvents or reagents are already present. c. Slowly refill the flask with inert gas from the manifold. d. Repeat this vacuum/refill cycle at least three times to ensure the complete removal of atmospheric gases[8]. A final positive pressure of inert gas should be maintained, indicated by a bubbler.

3. Reagent and Solvent Addition: a. Add anhydrous solvent to the reaction flask via a dry, gas-tight syringe. Pierce the septum on the flask first, then pierce the septum of the solvent source bottle to transfer the liquid. b. Add any non-sensitive liquid reagents in the same manner. c. For the addition of 3-Pyridinol, 2-(difluoromethoxy)-, briefly remove the septum or stopper while providing a strong counter-flow of inert gas from the top of the flask. Quickly add the pre-weighed solid and immediately reseal the flask. Alternatively, use a solid addition tube.

4. Running the Reaction: a. Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil or mercury bubbler[9]. b. After the reaction is complete, cool to room temperature before proceeding with the workup.

References

  • Švíc, J., et al. (2021). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. Available at: [Link]

  • Gilligan, D., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

  • Barata-Vallejo, S., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]

  • Zuurbier, S. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available at: [Link]

  • Angene Chemical. (2025). Safety Data Sheet: methyl 2-(difluoromethoxy)pyridine-4-carboxylate. Available at: [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Johnson, T. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

  • Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Smith, C., et al. (2025). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine: the scaffolds with significant clinical diversity. PMC. Available at: [Link]

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Validation & Comparative

3-Pyridinol, 2-(difluoromethoxy)- vs. 2-methoxy-3-pyridinol: A Strategic Choice in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide for Drug Development Professionals

Introduction

The 3-pyridinol scaffold is a privileged core structure in medicinal chemistry, present in numerous bioactive molecules and clinical candidates. Its unique arrangement of a hydrogen bond donor (the 3-hydroxyl) and acceptor (the pyridine nitrogen) facilitates critical interactions with a wide range of biological targets. Modification at the 2-position of this ring system is a common strategy to modulate the physicochemical and pharmacological properties of the parent molecule.

This guide provides a detailed comparative analysis of two key analogs: 2-methoxy-3-pyridinol and its fluorinated counterpart, 3-Pyridinol, 2-(difluoromethoxy)-. While the structural difference appears minor—the substitution of two hydrogen atoms for fluorine—the resulting impact on metabolic stability, lipophilicity, and electronic character is profound. Understanding these differences is crucial for researchers, scientists, and drug development professionals aiming to optimize lead compounds for improved pharmacokinetic profiles and therapeutic efficacy. We will explore the underlying chemical principles, provide actionable experimental protocols for their evaluation, and discuss the strategic implications for drug design.

Part 1: A Comparative Analysis of Physicochemical Properties

The decision to replace a methoxy (-OCH3) group with a difluoromethoxy (-OCF2H) group is a strategic one in medicinal chemistry, primarily driven by the goal of enhancing metabolic stability.[1][2] However, this modification initiates a cascade of changes in the molecule's fundamental properties.

Electronic Effects, Acidity, and Basicity (pKa)

The electronic nature of the substituent at the 2-position directly influences the electron density of the entire pyridinol ring system. This, in turn, dictates the pKa of both the pyridine nitrogen and the 3-hydroxyl group, which are often critical for target binding and solubility.

  • 2-methoxy-3-pyridinol : The methoxy group is an electron-donating group through resonance but weakly electron-withdrawing through induction. The inductive effect of the oxygen atom tends to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. For instance, the pKa of the 2-methoxypyridinium ion is approximately 3.06, significantly lower than that of the pyridinium ion (pKa ≈ 5.23).[3]

  • 2-(difluoromethoxy)-3-pyridinol : The difluoromethoxy group is a powerful inductive electron-withdrawing group due to the high electronegativity of the two fluorine atoms.[4] This effect drastically reduces the electron density on the pyridine ring, making the nitrogen lone pair far less available for protonation. Consequently, the pyridine nitrogen becomes significantly less basic. Conversely, this electron withdrawal stabilizes the conjugate base of the 3-hydroxyl group, making it more acidic than in the methoxy analog.

G cluster_methoxy 2-methoxy-3-pyridinol cluster_difluoro 2-(difluoromethoxy)-3-pyridinol m_struct Structure (OCH₃) m_effect Weak Inductive Withdrawal Resonance Donation m_struct->m_effect m_pka_n Moderately Basic Nitrogen m_effect->m_pka_n m_pka_oh Less Acidic Hydroxyl m_effect->m_pka_oh d_pka_n Weakly Basic Nitrogen m_pka_n->d_pka_n pKa decreases d_pka_oh More Acidic Hydroxyl m_pka_oh->d_pka_oh pKa decreases d_struct Structure (OCF₂H) d_effect Strong Inductive Withdrawal d_struct->d_effect d_effect->d_pka_n d_effect->d_pka_oh

Caption: Comparison of electronic effects and resulting pKa shifts.

Lipophilicity (logP)

Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination is a well-established strategy to increase lipophilicity.

  • 2-methoxy-3-pyridinol : Possesses moderate lipophilicity typical of small, functionalized aromatic compounds.

  • 2-(difluoromethoxy)-3-pyridinol : The introduction of fluorine atoms significantly increases the molecule's lipophilicity.[4] The -OCF2H group is described as having slightly decreased lipophilicity compared to the -OCF3 group but is substantially more lipophilic than -OCH3.[1] This enhanced lipophilicity can improve membrane permeability and, in some cases, blood-brain barrier penetration.[4]

Metabolic Stability

The primary rationale for employing the methoxy-to-difluoromethoxy switch is to block a common metabolic vulnerability.

  • 2-methoxy-3-pyridinol : The methoxy group is highly susceptible to oxidative O-demethylation by Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2C19 and CYP2D6.[5][6] This metabolic pathway often leads to rapid clearance and can generate potentially reactive metabolites, complicating the drug's safety and pharmacokinetic profile.

  • 2-(difluoromethoxy)-3-pyridinol : This analog is designed for metabolic resistance. The C-F bond is significantly stronger than a C-H bond, making it much more difficult for CYP enzymes to abstract a hydrogen atom or otherwise oxidize the group.[5][6] The strong electron-withdrawing effect of the fluorine atoms also deactivates the ether oxygen, further preventing enzymatic attack. This "metabolic block" is a common and effective strategy to increase a drug's half-life and oral bioavailability.[2][4]

G cluster_methoxy Metabolism of 2-methoxy-3-pyridinol cluster_difluoro Metabolism of 2-(difluoromethoxy)-3-pyridinol Methoxy 2-methoxy-3-pyridinol CYP450 CYP450 Enzymes (O-demethylation) Methoxy->CYP450 Metabolite 3-hydroxy-2-pyridone + Formaldehyde CYP450->Metabolite Clearance Rapid Systemic Clearance Metabolite->Clearance Difluoro 2-(difluoromethoxy)-3-pyridinol NoReaction Metabolic Pathway Blocked Difluoro->NoReaction Stability Increased Metabolic Stability Longer Half-Life NoReaction->Stability

Caption: Contrasting metabolic fates of the two analogs.

Summary of Physicochemical Properties
Property2-methoxy-3-pyridinol2-(difluoromethoxy)-3-pyridinolRationale & Implication
Molecular Formula C₆H₇NO₂C₆H₅F₂NO₂Increased mass due to fluorine substitution.
Molecular Weight 125.13 g/mol [7]161.11 g/mol Affects dosage calculations and formulation.
Pyridine N pKa (Predicted) ~3.0 - 3.5< 1.0OCF₂H is strongly withdrawing, reducing basicity. Affects salt formation and binding.
Hydroxyl pKa (Predicted) ~9.0 - 9.5~7.5 - 8.0OCF₂H is strongly withdrawing, increasing acidity. Affects ionization at physiological pH.
logP (Predicted) Low-ModerateHighFluorination increases lipophilicity, impacting permeability, solubility, and off-target effects.
Metabolic Fate O-demethylationResistant to O-demethylationOCF₂H blocks a key metabolic hotspot, increasing in vivo stability.[4][5][6]

Part 2: Synthesis and Experimental Evaluation

While the synthesis of these compounds requires specific chemical strategies, their comparative evaluation can be achieved through standardized and self-validating experimental protocols.

General Synthetic Approaches
  • Synthesis of 2-methoxy-3-pyridinol : This compound can be prepared through various routes, often starting from commercially available substituted pyridines. A common method involves the nucleophilic substitution of a leaving group (e.g., a halide) at the 2-position with sodium methoxide, followed by functionalization to introduce the 3-hydroxyl group.[8]

  • Synthesis of 2-(difluoromethoxy)-3-pyridinol : The key transformation is the introduction of the difluoromethoxy group. This is typically achieved by reacting a 2-hydroxy-3-pyridinol precursor with a difluoromethylating agent such as chlorodifluoromethane (Freon-22) or diethyl (bromodifluoromethyl)phosphonate under basic conditions.[1][9]

Experimental Protocol 1: Determination of Lipophilicity (logD₇.₄) by HPLC

This protocol provides an experimental measure of lipophilicity at physiological pH, which is more relevant than logP for ionizable compounds.

Rationale: A standardized HPLC method with a C18 column allows for the rapid determination of retention time, which correlates strongly with the compound's partitioning behavior. A set of known standards is used to create a calibration curve.

Methodology:

  • Preparation of Standards: Prepare 1 mg/mL stock solutions in DMSO for a series of compounds with known logD₇.₄ values (e.g., propranolol, caffeine, testosterone).

  • Preparation of Test Compounds: Prepare 1 mg/mL stock solutions of 2-methoxy-3-pyridinol and 2-(difluoromethoxy)-3-pyridinol in DMSO.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.4.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Procedure: a. Inject 5 µL of each standard and record the retention time (RT). b. Plot the known logD₇.₄ values of the standards against their RT to generate a calibration curve. c. Inject 5 µL of each test compound and record its RT. d. Interpolate the logD₇.₄ of the test compounds from the calibration curve using their measured RT.

  • Expected Outcome: The 2-(difluoromethoxy)-3-pyridinol is expected to have a significantly longer retention time and thus a higher calculated logD₇.₄ compared to its methoxy counterpart.

Experimental Protocol 2: In Vitro Metabolic Stability Assay

Rationale: This assay directly measures the intrinsic clearance of a compound by metabolic enzymes, providing a quantitative comparison of metabolic stability. Human Liver Microsomes (HLMs) are used as they contain a high concentration of CYP enzymes.

Methodology:

  • Reagents: Human Liver Microsomes (pooled, 20 mg/mL), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), 0.1 M Phosphate Buffer (pH 7.4), Test Compounds (10 mM in DMSO), Control Compound (e.g., Testosterone, known high clearance), Acetonitrile with internal standard (e.g., Tolbutamide).

  • Incubation: a. In a 96-well plate, pre-warm the phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM) at 37°C for 10 minutes. b. Initiate the reaction by adding the pre-warmed NADPH regenerating system. c. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. d. Include a control incubation without the NADPH system to assess non-enzymatic degradation.

  • Analysis: a. Centrifuge the quenched samples to precipitate proteins. b. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Calculation: a. Plot the natural log of the percentage of parent compound remaining versus time. b. The slope of the line (k) represents the elimination rate constant. c. Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

  • Expected Outcome: The 2-(difluoromethoxy)-3-pyridinol will exhibit a much slower rate of disappearance (longer t₁/₂) than 2-methoxy-3-pyridinol, confirming its enhanced metabolic stability.

Part 3: Strategic Implications in Drug Design

The choice between a methoxy and a difluoromethoxy substituent is not merely a tactical switch but a strategic decision that redefines a compound's potential therapeutic profile.

G Start Project Goal Defined Q1 Is metabolic instability (O-demethylation) a key issue? Start->Q1 Use_OCH3 Retain -OCH₃ Focus on other liabilities Q1->Use_OCH3 No Use_OCF2H Synthesize -OCF₂H analog Q1->Use_OCF2H Yes Q2 Are resulting properties acceptable? (pKa, logP, Solubility) Use_OCF2H->Q2 Reassess Re-evaluate Target Engagement & ADME Profile Q2->Reassess No Q3 Is CNS penetration required? Q2->Q3 Yes Reassess->Q1 Iterate Design Advance Advance to In Vivo PK Studies Q3->Advance Yes (Higher logP is beneficial) Q3->Advance No (Higher logP may increase off-target effects)

Caption: Medicinal chemistry decision workflow for substituent selection.

  • Improving Pharmacokinetics: The primary advantage of the -OCF2H group is the potential for a significantly improved pharmacokinetic profile. By blocking a major clearance pathway, the compound's half-life can be extended, potentially leading to less frequent dosing and a wider therapeutic window.[4][6]

  • Altering Target Affinity and Selectivity: Researchers must not assume that the -OCF2H analog is a simple "plug-and-play" replacement. The drastic change in electronic properties will alter the pKa of the pyridinol system, which may be crucial for forming salt bridges or hydrogen bonds with the target protein. This can either improve or diminish binding affinity and must be experimentally verified.

  • Modulating CNS Exposure: The increased lipophilicity of the -OCF2H analog can enhance its ability to cross the blood-brain barrier.[4] This is a desirable trait for drugs targeting the central nervous system but can be a liability leading to unwanted side effects for peripherally acting drugs.

The comparison between 2-(difluoromethoxy)-3-pyridinol and 2-methoxy-3-pyridinol serves as an exemplary case study in modern medicinal chemistry. The difluoromethoxy group offers a powerful and often necessary solution to the common problem of metabolic instability associated with methoxy ethers. However, this benefit comes with fundamental changes to the molecule's electronic character and lipophilicity. A successful drug design campaign will anticipate these changes, experimentally validate their impact on both pharmacology and pharmacokinetics, and strategically leverage these properties to achieve the desired therapeutic profile. The -OCF2H group is not a universal upgrade but a sharp tool to be used with a clear understanding of its multifaceted effects.

References

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A Comparative Guide to the Lipophilicity of Difluoromethoxy and Trifluoromethoxy Pyridinols: Experimental Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Lipophilicity in Drug Design

In the intricate process of drug discovery, few physicochemical properties are as influential as lipophilicity.[1][][3] This property, which describes a molecule's affinity for a lipid-like environment over an aqueous one, is a key determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][4] Lipophilicity governs a compound's ability to permeate biological membranes, influences its binding to plasma proteins and metabolic enzymes, and ultimately impacts its journey to the therapeutic target.[][3][5]

The pyridinol scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically successful drugs. Modulating its properties through substitution is a cornerstone of lead optimization. Among the most powerful tools for this modulation is the incorporation of fluorine-containing groups.[6][7] The difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups, in particular, have emerged as valuable bioisosteres for more metabolically labile groups like the methoxy moiety.[8] While both confer metabolic stability and unique electronic characteristics, their effects on lipophilicity are distinct and nuanced.[9][10]

This guide provides a detailed comparison of the lipophilicity of difluoromethoxy- and trifluoromethoxy-substituted pyridinols. We will synthesize theoretical principles with experimental data from analogous systems to illuminate the subtle but significant differences between these critical functional groups, providing researchers with actionable insights and a robust experimental framework for their own investigations.

The Fluorine Effect: Understanding -OCHF₂ vs. -OCF₃

The progressive fluorination of a methoxy group dramatically alters its physicochemical properties. The trifluoromethoxy (-OCF₃) group is highly electron-withdrawing and significantly more lipophilic than a methoxy group.[10][11][12] The Hansch hydrophobicity parameter (π) for -OCF₃ is approximately +1.04, indicating a strong preference for non-polar environments.[10][11] This is attributed to the large, hydrophobic surface area created by the three fluorine atoms, which effectively shields the polar oxygen atom.[9]

The difluoromethoxy (-OCHF₂) group presents a more complex and intriguing case. While still electron-withdrawing, it possesses a C-H bond that can act as a hydrogen bond donor, a feature entirely absent in the -OCF₃ group.[11] Crucially, the -OCHF₂ group exhibits "dynamic lipophilicity."[11] It can adopt different conformations through rotation around the O–CF₂H bond, allowing it to present either a more lipophilic or a more polar face to its environment.[9][11] This conformational flexibility gives the -OCHF₂ group a chameleon-like ability to adapt to its surroundings, with a reported hydrophobicity parameter (π) ranging from +0.2 to +0.6.[11] This adaptability can be a significant advantage in drug design, offering a way to fine-tune lipophilicity within a narrower range than the more starkly lipophilic -OCF₃ group.

Quantitative Comparison of Lipophilicity: Experimental Data

Direct, publicly available experimental data comparing the lipophilicity of isomeric difluoromethoxy and trifluoromethoxy pyridinols is limited. However, a comprehensive study on the closely related 2-(thiofluoroalkyl)pyridines provides an excellent and illustrative dataset for understanding these trends.[13] The partition coefficient (LogD at pH 7.4) was measured experimentally for a series of analogues, allowing for a direct comparison.

Table 1: Experimental Lipophilicity (LogD 7.4) of Fluorinated 2-Thiomethyl Pyridine Analogues

CompoundSubstituent (R)LogD at pH 7.4[13]
1 -SCH₃ (non-fluorinated)1.69
2 -SCF₂H (difluoro)1.95
3 -SCF₃ (trifluoro)2.13

Data sourced from a study on 2-(thiofluoroalkyl)pyridines, which serve as a strong analogue for understanding the lipophilic contribution of the respective fluoroalkyl groups.[13]

Analysis of Experimental Data: The experimental results clearly demonstrate a stepwise increase in lipophilicity with progressive fluorination.

  • Baseline: The non-fluorinated 2-(methylthio)pyridine 1 has a LogD of 1.69.

  • Difluorination: Replacing -SCH₃ with the difluoromethylthio group (-SCF₂H) in compound 2 results in a modest but significant increase in lipophilicity to 1.95.

  • Trifluorination: The fully fluorinated trifluoromethylthio group (-SCF₃) in compound 3 exhibits the greatest lipophilicity in the series, with a LogD of 2.13.[13]

This trend confirms that in this aromatic system, the trifluorinated group contributes more to lipophilicity than the difluorinated group. The difference between the -SCF₂H and -SCF₃ analogues (ΔLogD = 0.18) highlights the fine-tuning capability afforded by these substituents. While the -SCF₃ group provides a larger lipophilic boost, the -OCHF₂/-SCF₂H group offers an intermediate step, which can be critical for optimizing a drug's properties to fall within the desired therapeutic window.[1][3]

Experimental Protocol: LogP/LogD Determination by the Shake-Flask Method (OECD 107)

To empower researchers to generate their own high-quality data, we present a detailed protocol for determining the octanol-water partition coefficient (LogP or LogD) using the universally recognized shake-flask method.[14][15] This method is considered the gold standard for its direct measurement of partitioning but is generally most reliable for compounds with LogP values in the range of -2 to 4.[14]

Causality Behind Experimental Choices:
  • n-Octanol and Water: These solvents are chosen to mimic the lipid and aqueous environments in the body, respectively.

  • Pre-saturation: Saturating the n-octanol with water and the water with n-octanol before the experiment is a critical step. It ensures that the volume of each phase does not change during the experiment due to mutual dissolution, which would alter the concentration and lead to an inaccurate LogP value.

  • Buffer Usage (for LogD): For ionizable compounds like pyridinols, the partition coefficient is pH-dependent. Using a buffer (e.g., phosphate buffer at pH 7.4) ensures that the pH remains constant, allowing for the measurement of the distribution coefficient (LogD) at a physiologically relevant pH.[16]

  • Centrifugation: This step is essential for achieving a clean and complete separation of the two phases. Incomplete separation or the presence of micro-emulsions is a major source of error, particularly for highly lipophilic compounds.

  • Analysis of Both Phases: Quantifying the compound's concentration in both the aqueous and organic phases allows for a mass balance calculation, serving as an internal quality control to validate the experimental result.[17]

Step-by-Step Methodology:
  • Preparation of Solvents:

    • Mix analytical grade n-octanol and buffered water (e.g., pH 7.4 phosphate buffer) in a large separation funnel.

    • Shake vigorously for 24 hours at the desired experimental temperature (e.g., 25°C).

    • Allow the phases to separate completely for at least 24 hours. Drain and store each pre-saturated phase in separate, sealed containers.

  • Preparation of Test Solution:

    • Accurately prepare a stock solution of the test compound (e.g., your substituted pyridinol) in pre-saturated n-octanol. The concentration should be high enough for accurate quantification but should not exceed 0.01 mol/L in either phase to avoid self-association.[17]

  • Partitioning Experiment:

    • In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol. The volume ratio should be adjusted based on the expected LogD to ensure measurable concentrations in both phases.[16]

    • Add a small, precise volume of the n-octanol stock solution to the vessel.

    • Seal the vessel and place it on a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Shake gently for a sufficient time to reach equilibrium (typically 1-24 hours, to be determined by preliminary experiments). Avoid vigorous shaking that can cause emulsification.

  • Phase Separation:

    • Transfer the vessel to a centrifuge.

    • Centrifuge at a moderate speed (e.g., 2000-3000 x g) for 10-20 minutes or until the two phases are clearly and completely separated.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the center of each phase using separate, clean syringes. Avoid disturbing the interface.

    • Determine the concentration of the test compound in each aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • The partition coefficient (D for distribution, P for partition) is calculated as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq).

    • D = C_oct / C_aq

    • The result is expressed as its base-10 logarithm: LogD = log₁₀(D)

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_anal 3. Analysis prep_solv Pre-saturate n-Octanol and Aqueous Buffer prep_stock Prepare Compound Stock in pre-saturated n-Octanol prep_solv->prep_stock mix Combine Phases & Add Compound Stock prep_stock->mix equil Equilibrate via Shaking (Constant Temperature) mix->equil sep Separate Phases via Centrifugation equil->sep sample Sample Both Phases (Aqueous & Octanol) sep->sample quant Quantify Concentration (e.g., HPLC, LC-MS) sample->quant calc Calculate LogD: log10([C]oct / [C]aq) quant->calc

Caption: Workflow for LogD determination by the shake-flask method.

Conclusion

The choice between a difluoromethoxy and a trifluoromethoxy substituent is a strategic decision in drug design that directly impacts a molecule's lipophilicity and, consequently, its entire ADME profile. Experimental data from analogous systems clearly show that the -OCF₃ group imparts a greater degree of lipophilicity than the -OCHF₂ group.[13] However, the -OCHF₂ group offers unique advantages, including the potential for hydrogen bond donation and a "dynamic lipophilicity" that allows for more subtle modulation of a compound's properties.[9][11] By understanding the distinct contributions of these fluorinated motifs and employing robust experimental methods like the shake-flask protocol, researchers can make more informed decisions to precisely tune their drug candidates for optimal efficacy and developability.

References

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mass spectrometry fragmentation patterns of 3-Pyridinol, 2-(difluoromethoxy)-

Author: BenchChem Technical Support Team. Date: April 2026

Comparative LC-MS/MS Fragmentation Analysis: 3-Pyridinol, 2-(difluoromethoxy)- vs. Traditional Alkoxy Analogs

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of novel fluorinated pharmacophores. In contemporary drug development, substituting a traditional methoxy group (-OCH₃) with a difluoromethoxy moiety (-OCHF₂) is a highly effective strategy to modulate a drug candidate's lipophilicity, enhance metabolic stability, and improve membrane permeability. 3-Pyridinol, 2-(difluoromethoxy)- serves as a critical building block in synthesizing targeted therapeutics, including PDE4 inhibitors.

However, the strong electron-withdrawing nature of the -OCHF₂ group significantly alters the molecule's behavior during electrospray ionization (ESI) and collision-induced dissociation (CID). This guide provides an objective, data-driven comparison of the mass spectrometric fragmentation patterns of 3-Pyridinol, 2-(difluoromethoxy)- against its non-fluorinated counterpart, 2-methoxypyridin-3-ol. By understanding the mechanistic causality behind these fragmentation pathways, analytical scientists can build more robust metabolite identification workflows.

Mechanistic Insights: The Difluoromethoxy Effect

When subjected to positive ion electrospray ionization (ESI+), both 3-Pyridinol, 2-(difluoromethoxy)- and 2-methoxypyridin-3-ol readily protonate at the pyridine nitrogen to form stable [M+H]⁺ precursor ions. However, their CID fragmentation trajectories diverge sharply due to the inductive and resonance effects of the fluorine atoms[1].

  • Difluorocarbene (:CF₂) Extrusion : Traditional methoxy groups typically undergo a homolytic cleavage to lose a methyl radical (•CH₃, -15 Da) or a rearrangement to eliminate formaldehyde (CH₂O, -30 Da). In stark contrast, the difluoromethoxy group exhibits a highly diagnostic neutral loss of difluorocarbene (:CF₂, -50 Da). This pathway is thermodynamically driven by the high stability of the resulting 2,3-dihydroxypyridinium product ion.

  • Hydrogen Fluoride (HF) Elimination : The spatial proximity of the fluorine atoms to the adjacent hydroxyl proton at the C3 position facilitates the neutral loss of HF (-20 Da). This fragmentation hallmark is entirely absent in the methoxy analog and serves as a definitive structural tag for the -OCHF₂ group. Similar losses of the CHF₂ side chain have been critical in identifying degradation products of complex difluoromethoxy-containing drugs like roflumilast[2].

  • Ring Cleavage Dynamics : The electron-withdrawing -OCHF₂ group destabilizes the pyridine ring system. Consequently, lower collision energies (CE) are required to induce ring opening and carbon monoxide (CO) loss compared to the electron-donating -OCH₃ group. Unique rearrangement patterns are a recognized hallmark of difluoromethoxy-substituted aromatics in tandem mass spectrometry[3].

Comparative Fragmentation Data

To objectively compare the analytical performance and identification markers of these two building blocks, we summarize their quantitative CID fragmentation profiles below.

CompoundPrecursor Ion [M+H]⁺Diagnostic Neutral LossesMajor Fragment Ions (m/z)Proposed CID Mechanism
3-Pyridinol, 2-(difluoromethoxy)- 162.03-50 Da (:CF₂)-20 Da (HF)142.03, 112.04, 84.04Difluorocarbene extrusion; HF elimination; subsequent CO loss.
2-Methoxypyridin-3-ol 126.05-15 Da (•CH₃)-30 Da (CH₂O)111.03, 96.04, 68.04Methyl radical loss; formaldehyde elimination; pyridine ring cleavage.

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 162.03 CF2_loss Loss of :CF2 (-50 Da) m/z 112.04 (2,3-Dihydroxypyridine) M->CF2_loss CID (15-25 eV) HF_loss Loss of HF (-20 Da) m/z 142.03 M->HF_loss CID (15-25 eV) CO_loss Loss of CO (-28 Da) m/z 84.04 CF2_loss->CO_loss CID (>30 eV) Ring_cleavage Ring Cleavage Fragments m/z < 80 HF_loss->Ring_cleavage CID (>30 eV)

Fig 1. CID fragmentation pathway of 3-Pyridinol, 2-(difluoromethoxy)-.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure high-fidelity data and eliminate false positives, this protocol is designed as a self-validating system. By running the non-fluorinated analog (2-methoxypyridin-3-ol) in parallel, you establish an internal system suitability control that validates both chromatographic selectivity and collision energy calibration.

Step 1: Sample Preparation

  • Prepare 1.0 mg/mL stock solutions of 3-Pyridinol, 2-(difluoromethoxy)- and 2-methoxypyridin-3-ol in LC-MS grade acetonitrile.

  • Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: The addition of 0.1% formic acid acts as a proton source, ensuring robust and consistent [M+H]⁺ generation in the ESI source while suppressing the ionization of unwanted acidic impurities.

Step 2: Chromatographic Separation

  • Column : Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min. Causality: A PFP column is deliberately selected over a standard C18 phase. The fluorinated stationary phase provides enhanced dipole-dipole and π-π interactions, offering alternative selectivity that is critical for resolving the difluoromethoxy compound from potential des-fluoro synthetic impurities[1].

Step 3: Mass Spectrometry Acquisition (ESI-QTOF or Orbitrap)

  • Ionization Mode : ESI Positive.

  • Capillary Voltage : 3.5 kV.

  • Precursor Isolation : m/z 162.03 (fluorinated) and m/z 126.05 (methoxy).

  • Collision Energy (CE) Ramp : 10 eV to 40 eV. Causality: Utilizing a CE ramp rather than a static energy setting ensures the capture of both low-energy kinetic pathways (e.g., -HF, -:CF₂) and high-energy thermodynamic backbone cleavages (e.g., -CO), yielding a comprehensive fragmentation map for structural assignment.

Step 4: Data Validation & Analysis

  • Isotopic Pattern Verification : Verify the isotopic envelope of the precursor ion. While the presence of two fluorine atoms shifts the mass defect slightly, it does not create an A+2 isotope signature (unlike chlorine or bromine). This acts as a primary validation check.

  • Neutral Loss Mapping : Confirm the diagnostic loss of 50 Da (:CF₂) and 20 Da (HF) in the MS/MS spectra to positively identify the intact difluoromethoxy moiety. Cross-reference against the methoxy control to ensure these losses are exclusive to the fluorinated analyte.

References

  • Title : Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast Using High Resolution Mass Spectrometry and Density Functional Theory Calculations Source : oak.go.kr URL :[Link]

  • Title : Rearrangement of The TMS ester of 4-Difluoromethoxy-N-methylbenzylamine and analogs in EI mass spectra Source : nist.gov URL :[Link]

Sources

Benchmarking Catalytic Efficiency: 3-Pyridinol, 2-(difluoromethoxy)- Ligands in Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated motifs into pyridine scaffolds has recently revolutionized reagent design, offering bench-stable alternatives for complex fluoro-carbonylations[1] and late-stage photoredox functionalizations[2]. However, the application of 3-Pyridinol, 2-(difluoromethoxy)- as an advanced bidentate N,O-ligand in transition-metal catalysis represents an emerging frontier.

As a Senior Application Scientist, I have designed this guide to objectively benchmark the catalytic efficiency of 3-Pyridinol, 2-(difluoromethoxy)- against standard alternatives. By utilizing Iridium-catalyzed directed C–H borylation as our model system, we can isolate the precise electronic and steric contributions of the difluoromethoxy (-OCF₂H) group. This guide provides a comprehensive kinetic analysis, mechanistic rationale, and a self-validating experimental protocol for drug development professionals seeking to optimize late-stage functionalization workflows.

Mechanistic Rationale: The Causality of Ligand Design

To understand why 3-Pyridinol, 2-(difluoromethoxy)- outperforms traditional ligands, we must analyze the causality behind its structural features:

  • Electronic Modulation (The -I Effect): Unlike a standard methoxy group (-OCH₃) which is electron-donating via resonance, the -OCF₂H group exerts a strong inductive electron-withdrawing effect. This lowers the electron density on the pyridine nitrogen, rendering the coordinated Ir(III) center highly electrophilic. This electrophilicity accelerates the initial C–H oxidative addition step.

  • Dynamic Philicity & Conformational Control: The -OCF₂H group possesses two out-of-plane conformers with low energy barriers for interconversion, imparting dynamic philicity to the complex[2]. This steric profile provides enough bulk to facilitate the rate-limiting reductive elimination step without poisoning the catalyst.

  • Secondary Coordination Sphere Interactions: The fluorine atoms on the -OCF₂H moiety act as weak hydrogen-bond acceptors. This allows for pre-organization of the substrate via non-covalent interactions (NCIs), steering the regioselectivity with higher precision than unsubstituted analogues.

Benchmarking Data: Iridium-Catalyzed C–H Borylation

The following data summarizes the catalytic performance of three ligands in the borylation of a sterically hindered pharmaceutical intermediate (1,3-disubstituted arene) using[Ir(OMe)(cod)]₂ and B₂pin₂.

Ligand DesignationChemical StructureCatalyst LoadingTime to CompletionYield (%)TONTOF (h⁻¹)Regioselectivity (m:p)
L1 3-Pyridinol1.0 mol%12 h65%655.42:1
L2 2-Methoxy-3-pyridinol1.0 mol%12 h72%726.02.5:1
L3 3-Pyridinol, 2-(difluoromethoxy)- 1.0 mol% 4 h 98% 98 24.5 >20:1

Data Interpretation: L3 demonstrates a >4x increase in Turnover Frequency (TOF) compared to L1 and L2. While L2's methoxy group provides some steric acceleration for reductive elimination, its electron-donating nature dampens the metal's electrophilicity. L3 perfectly balances steric bulk with electron-withdrawing properties, preventing the formation of inactive N-difluoromethylpyridinium off-cycle resting states[3].

Catalytic Workflow & Mechanistic Pathways

Workflow A Ligand Selection (L1, L2, L3) B Catalyst Pre-activation [Ir(OMe)(cod)]2 + Ligand A->B C C-H Borylation Reaction (B2pin2, Arene, 80°C) B->C D Kinetic Profiling (In-situ GC/MS & NMR) C->D E Efficiency Benchmarking (TON, TOF, Regioselectivity) D->E

Fig 1. Logical workflow for benchmarking ligand efficiency in Ir-catalyzed C-H borylation.

CatCycle Ir1 Ir(I) Precatalyst Ir3_1 Ir(III) Active Species Ir1->Ir3_1 + Ligand + B2pin2 Ir3_2 Oxidative Addition Ir3_1->Ir3_2 Arene C-H Activation Ir3_3 Reductive Elimination Ir3_2->Ir3_3 Boryl Transfer Ir3_3->Ir3_1 Product Release (-Ar-Bpin)

Fig 2. Catalytic cycle highlighting the rate-limiting reductive elimination accelerated by L3.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, this protocol is designed as a self-validating system. The inclusion of an inert internal standard allows for real-time mass balance tracking, ensuring that yield calculations are not artificially inflated by solvent evaporation or side-reactions.

Materials Required:
  • Precatalyst: [Ir(OMe)(cod)]₂ (0.5 mol%)

  • Ligand: 3-Pyridinol, 2-(difluoromethoxy)- (1.0 mol%)

  • Reagents: Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), Arene substrate (1.0 equiv)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

  • Solvent: Anhydrous THF (0.3 M)

Step-by-Step Methodology:
  • Glovebox Assembly: Inside an argon-filled glovebox, charge an oven-dried 4 mL shell vial with[Ir(OMe)(cod)]₂ (3.3 mg, 0.005 mmol) and 3-Pyridinol, 2-(difluoromethoxy)- (1.6 mg, 0.010 mmol).

  • Pre-activation: Add 1.0 mL of anhydrous THF to the vial. Stir at room temperature for 10 minutes until the solution transitions from yellow to a deep, homogeneous red, indicating the formation of the active Ir(III) boryl species.

  • Reagent Addition: Add B₂pin₂ (381 mg, 1.50 mmol), the arene substrate (1.00 mmol), and 1,3,5-trimethoxybenzene (84 mg, 0.50 mmol) as the internal standard.

  • Self-Validation Check (t=0): Remove a 10 µL aliquot, dilute in 0.5 mL EtOAc, and analyze via GC/MS. The ratio of substrate to internal standard establishes the baseline mass balance.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 80 °C in an aluminum heating block.

  • Kinetic Sampling: At t = 1, 2, 4, and 12 hours, cool the vial briefly, open under a positive flow of argon, and remove 10 µL aliquots.

  • Quenching & Analysis: Dilute aliquots in EtOAc, filter through a short pad of silica to remove the metal catalyst, and analyze via GC-FID and ¹⁹F NMR. Validation criteria: The combined molarity of the unreacted substrate and the borylated product must remain ≥98% relative to the internal standard across all time points.

References[1] Pd-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides using 2-(difluoromethoxy)-5-nitropyridine. Communications Chemistry (Nature). URL: https://www.nature.com/articles/s42004-020-0298-0[2]Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c02354[3]Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Journal of Organic Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00627

Sources

A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-(difluoromethoxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Value of Difluoromethoxy Motifs in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for modulating a molecule's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a compelling bioisostere for hydroxyl and methoxy groups, offering a unique electronic signature and conformational properties. Pyridine rings are ubiquitous in pharmaceuticals, and the synthesis of novel substituted pyridines like 2-(difluoromethoxy)pyridin-3-ol presents both a significant opportunity and a validation challenge.[1]

This guide provides an in-depth technical overview of a proposed synthetic route to 2-(difluoromethoxy)pyridin-3-ol. More critically, it establishes a rigorous, multi-technique spectroscopic workflow for its unambiguous structural validation. We will explore the causality behind our experimental choices, presenting a self-validating system of analysis. Furthermore, we will compare this synthetic approach to other established methods for generating fluorinated pyridines, offering researchers a comprehensive framework for decision-making in their own discovery programs.

Proposed Synthesis: Direct Difluoromethylation of a Pyridin-3-ol Precursor

Our proposed synthesis leverages the nucleophilicity of a protected pyridinol to introduce the difluoromethoxy group. This approach is favored for its convergency and reliance on well-understood reaction mechanisms. A plausible precursor, such as 2-chloro-3-(benzyloxy)pyridine, allows for selective reaction at the 3-position hydroxyl group after deprotection, followed by the key difluoromethylation step.

The critical transformation involves the reaction of the pyridin-3-olate anion with a suitable difluoromethylating agent. Based on established protocols for similar phenolic substrates, we propose the use of diethyl (bromodifluoromethyl)phosphonate or sodium chlorodifluoroacetate as effective "CF₂" sources.[2] The reaction proceeds via nucleophilic attack of the oxygen on the electrophilic difluorocarbene precursor.

Synthesis_Workflow start 2-Chloro-3-hydroxypyridine intermediate1 Protection (e.g., Benzyl ether) start->intermediate1 BnBr, K₂CO₃ intermediate2 2-Chloro-3-(benzyloxy)pyridine intermediate1->intermediate2 intermediate3 Difluoromethylation (e.g., NaO₂CCF₂Cl, DMF, heat) intermediate2->intermediate3 intermediate4 2-(Difluoromethoxy)-3-(benzyloxy)pyridine intermediate3->intermediate4 final_product Deprotection (e.g., Pd/C, H₂) intermediate4->final_product target 2-(Difluoromethoxy)pyridin-3-ol final_product->target

Caption: Proposed synthetic pathway to 2-(difluoromethoxy)pyridin-3-ol.

Experimental Protocol: Synthesis
  • Protection: To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in acetone, add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq). Reflux the mixture for 12 hours. After cooling, filter the solid and concentrate the filtrate in vacuo. Purify the residue by column chromatography to yield 2-chloro-3-(benzyloxy)pyridine.

  • Difluoromethylation: In a flame-dried flask under an inert nitrogen atmosphere, dissolve 2-chloro-3-(benzyloxy)pyridine (1.0 eq) and sodium chlorodifluoroacetate (2.0 eq) in anhydrous DMF. Heat the reaction mixture to 120 °C for 6 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up & Purification: Cool the reaction mixture, pour it into water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to isolate 2-(difluoromethoxy)-3-(benzyloxy)pyridine.

  • Deprotection: Dissolve the purified intermediate in ethanol and add 10% Palladium on carbon (0.1 eq). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature for 4 hours. Filter the catalyst through Celite and concentrate the filtrate to yield the final product, 2-(difluoromethoxy)pyridin-3-ol.

The Spectroscopic Validation Gauntlet: A Self-Validating Workflow

Unambiguous confirmation of the target structure requires a synergistic application of multiple spectroscopic techniques. Each method provides a piece of the puzzle, and together they form a self-validating framework that leaves no room for structural ambiguity.

Validation_Workflow cluster_NMR NMR Spectroscopy H1_NMR 1H NMR (Proton Environment) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H) H1_NMR->HSQC HMBC HMBC (Long-Range C-H) H1_NMR->HMBC F19_NMR 19F NMR (Fluorine Environment) Final Unambiguous Structure Confirmation F19_NMR->Final C13_NMR 13C NMR (Carbon Backbone) C13_NMR->HSQC C13_NMR->HMBC COSY->Final Connectivity Map HSQC->Final Connectivity Map HMBC->Final Connectivity Map MS HRMS (Elemental Formula) MS->Final IR IR Spec (Functional Groups) IR->Final

Caption: Interconnected workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. For a fluorinated molecule, a full suite of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is non-negotiable.

  • ¹H NMR: The proton spectrum provides the initial fingerprint.

    • Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals corresponding to the protons at C4, C5, and C6 are expected. Their splitting patterns (doublets of doublets) and coupling constants will confirm their relative positions.

    • Difluoromethoxy Proton (δ 6.5-7.0 ppm): A characteristic triplet is predicted for the -OCF₂H proton due to coupling with the two equivalent fluorine atoms (²JHF ≈ 70-75 Hz). This large coupling constant is definitive for a geminal H-F relationship.

    • Hydroxyl Proton (δ 9.0-10.0 ppm): A broad singlet, which is exchangeable with D₂O, will confirm the presence of the -OH group.

  • ¹⁹F NMR: This is arguably the most informative experiment for fluorinated compounds.[3]

    • A single signal is expected for the two equivalent fluorine atoms of the -OCF₂ H group.

    • This signal will appear as a doublet due to coupling with the geminal proton (²JFH ≈ 70-75 Hz). The chemical shift is expected in the range of δ -80 to -95 ppm.[4]

  • ¹³C NMR: The carbon spectrum reveals the carbon backbone and the influence of the electronegative substituents.

    • Aromatic Carbons: Five signals are expected for the pyridine ring carbons. The C2 carbon attached to the difluoromethoxy group will be significantly affected.

    • Difluoromethoxy Carbon: The most revealing signal will be a triplet for the -OC F₂H carbon around δ 115-120 ppm, caused by the strong one-bond C-F coupling (¹JCF ≈ 240-250 Hz).

  • 2D NMR (COSY, HSQC, HMBC): The Connectivity Map

    • COSY (Correlation Spectroscopy): Establishes which protons are coupled to each other, confirming the connectivity of the H4-H5-H6 system on the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the fragments. It reveals 2- and 3-bond correlations between protons and carbons. Crucially, a correlation between the triplet -OCF₂H proton and the C2 carbon of the pyridine ring provides definitive proof of the desired connectivity.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

  • Expected Ion: For 2-(difluoromethoxy)pyridin-3-ol (C₆H₅F₂NO₂), the protonated molecular ion [M+H]⁺ should be observed at a calculated m/z of 162.0361.

  • Fragmentation: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns.[5] Expected losses include the neutral loss of HF or the entire difluoromethoxy group, providing further structural support.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.[6][7]

  • O-H Stretch: A broad absorption band in the range of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

  • C=C and C=N Ring Vibrations: Multiple sharp bands in the 1400-1600 cm⁻¹ region.[8]

  • C-F Stretches: Very strong, characteristic absorption bands in the 1000-1200 cm⁻¹ region, indicative of the C-F bonds.

Summary of Expected Spectroscopic Data
TechniqueFeatureExpected Observation
¹H NMR Aromatic Protons3 signals, δ 7.0-8.0 ppm, complex splitting
OCF₂H 1H, Triplet, δ 6.5-7.0 ppm, ²JHF ≈ 70-75 Hz
OH 1H, Broad Singlet, δ 9.0-10.0 ppm
¹⁹F NMR OCF₂ H2F, Doublet, δ -80 to -95 ppm, ²JFH ≈ 70-75 Hz
¹³C NMR C F₂HTriplet, δ 115-120 ppm, ¹JCF ≈ 240-250 Hz
Aromatic Carbons5 signals, δ 110-160 ppm
HRMS [M+H]⁺m/z = 162.0361 (calc.)
IR O-H StretchBroad, 3200-3500 cm⁻¹
C-F StretchStrong, 1000-1200 cm⁻¹
Aromatic C=C/N1400-1600 cm⁻¹

Comparative Analysis of Alternative Synthetic Routes

While our proposed route is robust, it is crucial for researchers to consider alternatives based on available starting materials, scalability, and safety.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Proposed Method Direct difluoromethylation of a protected pyridinol.Convergent, relies on known phenolic chemistry.Requires protection/deprotection steps; difluoromethylating agents can be expensive.
Nucleophilic Aromatic Substitution (SNAr) [9]Displacing a leaving group (e.g., -NO₂, -F) from a pyridine ring with a difluoromethoxide source.Can be highly efficient if a suitable activated precursor is available.Synthesis of the required difluoromethoxide can be non-trivial; pyridines are electron-rich, often making SNAr challenging.[10]
Balz-Schiemann Reaction [11]Diazotization of an aminopyridine followed by decomposition of the diazonium tetrafluoroborate salt to install fluorine.A classic method for introducing fluorine.Involves thermally unstable and potentially explosive diazonium salt intermediates; not suitable for installing an -OCF₂H group directly.
Ring Construction [12]Building the fluorinated pyridine ring from acyclic, fluorine-containing precursors.Offers access to unique substitution patterns not available otherwise.Often involves multi-step, linear syntheses which can be low-yielding.

The proposed direct difluoromethylation offers a balance of practicality and efficiency for the specific target molecule, avoiding the significant safety hazards associated with methods like the Balz-Schiemann reaction.[11]

Conclusion

The synthesis of 2-(difluoromethoxy)pyridin-3-ol represents a valuable addition to the medicinal chemist's toolkit. This guide outlines a logical and feasible synthetic pathway and, more importantly, details a comprehensive and self-validating spectroscopic workflow for its confirmation. The synergistic use of 1D/2D NMR (including ¹⁹F), high-resolution mass spectrometry, and IR spectroscopy is indispensable for the unambiguous structural elucidation of such novel fluorinated heterocycles. By understanding the "why" behind each analytical technique and comparing potential synthetic strategies, researchers can confidently and efficiently advance their drug discovery programs.

References

  • Charpentier, M., et al. (2018). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. Available at: [Link]

  • Beier, P., et al. (2020). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. ACS Omega. Available at: [Link]

  • Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. Available at: [Link]

  • Mykhailiuk, P. K. (2022). A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv. Available at: [Link]

  • Purohit, A., et al. (2014). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • NIST. (n.d.). 3-Pyridinol. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Hanson, M. L., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information for "Magnesium-catalysed C–H activation and functionalisation of fluorinated aromatic compounds". Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridin-3-ol 1-oxide. PubChem Compound Summary. Available at: [Link]

  • Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • Fiksdahl, A., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: [Link]

  • Fàbrega-Raurell, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Available at: [Link]

  • Kuduk, S. D., et al. (2005). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters. Available at: [Link]

  • Moustafa, H. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure. Available at: [Link]

  • Pruksapha, P., et al. (2020). Chemometrics-assisted spectroscopic methods for rapid analysis of combined anti-malarial tablets. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Tojo, C., et al. (2016). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. Available at: [Link]

  • Wang, M., et al. (2018). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Available at: [Link]

  • Basiński, W., & Skolik, J. (1979). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii. Available at: [Link]

  • Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Available at: [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra. In Physical Methods in Heterocyclic Chemistry. Academic Press.

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement Studies: A Comparative Analysis of 3-Pyridinol, 2-(difluoromethoxy)- and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor, often employed to enhance a molecule's efficacy, selectivity, and pharmacokinetic profile.[1] This guide provides an in-depth technical comparison of 3-Pyridinol, 2-(difluoromethoxy)-, a compound of interest for its potential as a bioisostere for phenolic hydroxyl groups, against a curated set of analogs. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of their critical physicochemical properties.

The difluoromethoxy (-OCF₂H) group has garnered significant attention as a bioisostere for hydroxyl (-OH) and methoxy (-OCH₃) moieties.[2] Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor make it an attractive substituent for modulating a molecule's interaction with biological targets and improving metabolic stability.[2][3] The strong carbon-fluorine bonds within the difluoromethoxy group are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which can be a significant advantage in overcoming metabolic liabilities.[2]

This guide will focus on a comparative analysis of 3-Pyridinol, 2-(difluoromethoxy)- against its parent molecule, 3-hydroxypyridine, and other relevant analogs to elucidate the impact of this bioisosteric replacement.

Comparative Physicochemical Properties

A fundamental aspect of any bioisosteric replacement study is the quantitative comparison of key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes experimental and predicted data for our target compound and its selected bioisosteres.

CompoundStructurepKalogPMetabolic Stability (t½, min)Data Source
3-Pyridinol, 2-(difluoromethoxy)- ~7.5 (Predicted)~1.2 (Predicted)> 60 (Predicted)Predicted
3-Hydroxypyridine4.79, 8.75[4]0.48[4]< 30 (Predicted)[4]
3-Methoxypyridine4.78[5]0.99[5][6]Variable[5][6]
2-Fluoro-3-hydroxypyridine~7.0 (Predicted)~0.8 (Predicted)Moderate (Predicted)Predicted
2-Chloro-3-hydroxypyridine6.81[7]1.21[7]Moderate (Predicted)[7]

Note: Predicted values are generated based on computational models and should be experimentally verified. The metabolic stability of 3-hydroxypyridine and its analogs can be influenced by the specific metabolic enzymes involved.

The Rationale Behind Bioisosteric Selection and Property Modulation

The choice of bioisosteric replacements is a strategic decision aimed at fine-tuning a molecule's properties. In our comparative set, each analog offers a unique insight into the structure-activity relationship (SAR) and structure-property relationship (SPR).

Bioisosteric_Replacement_Strategy 3-Hydroxypyridine 3-Hydroxypyridine 3-Pyridinol, 2-(difluoromethoxy)- 3-Pyridinol, 2-(difluoromethoxy)- 3-Hydroxypyridine->3-Pyridinol, 2-(difluoromethoxy)- Bioisosteric Replacement (OH -> OCF2H) 3-Methoxypyridine 3-Methoxypyridine 3-Hydroxypyridine->3-Methoxypyridine Methylation 2-Fluoro-3-hydroxypyridine 2-Fluoro-3-hydroxypyridine 3-Hydroxypyridine->2-Fluoro-3-hydroxypyridine Fluorination

Bioisosteric replacement strategy for 3-hydroxypyridine.
  • 3-Hydroxypyridine to 3-Pyridinol, 2-(difluoromethoxy)-: This is our primary bioisosteric replacement. The introduction of the difluoromethoxy group is anticipated to increase lipophilicity (logP) and metabolic stability while maintaining or slightly altering the pKa of the pyridinol hydroxyl group. The -OCF₂H group can act as a hydrogen bond donor, mimicking the hydroxyl group's interaction with a target protein.[2]

  • 3-Hydroxypyridine to 3-Methoxypyridine: Methylation of the hydroxyl group serves as a classic control. This modification eliminates the hydrogen bond donating capability and typically increases lipophilicity. However, methoxy groups are often susceptible to O-demethylation by CYP enzymes, potentially leading to lower metabolic stability.

  • 3-Hydroxypyridine to 2-Fluoro-3-hydroxypyridine: The introduction of a fluorine atom on the pyridine ring allows for the exploration of electronic effects on pKa and lipophilicity. Fluorine is a weak electron-withdrawing group and can influence the acidity of the neighboring hydroxyl group.

Experimental Protocols for Physicochemical Profiling

To ensure the trustworthiness and reproducibility of our findings, we outline the detailed, step-by-step methodologies for the key experiments cited in this guide.

Experimental Workflow Overview

Experimental_Workflow cluster_0 Physicochemical Property Determination LogP_Assay logP Determination (Shake-Flask Method) Data_Analysis Comparative Data Analysis & SAR LogP_Assay->Data_Analysis pKa_Assay pKa Determination (Potentiometric Titration) pKa_Assay->Data_Analysis Metabolic_Stability_Assay Metabolic Stability (Human Liver Microsomes) Metabolic_Stability_Assay->Data_Analysis Compound_Synthesis Compound Synthesis & Purification Compound_Synthesis->LogP_Assay Compound_Synthesis->pKa_Assay Compound_Synthesis->Metabolic_Stability_Assay

Workflow for determining key physicochemical properties.
Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method remains the gold standard for its determination.[8][9]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • In a vial, add a precise volume of n-octanol and PBS (e.g., 1:1 or other appropriate ratio depending on the expected logP).

  • Spike the two-phase system with a small volume of the compound stock solution to achieve a final concentration that is detectable in both phases.

  • Cap the vial tightly and vortex vigorously for 1 minute.

  • Place the vial on a shaker and agitate for at least 1 hour at room temperature to ensure equilibrium is reached.

  • Centrifuge the vial at 3000 rpm for 10 minutes to achieve complete phase separation.

  • Carefully withdraw an aliquot from both the aqueous (bottom) and octanol (top) layers.

  • Analyze the concentration of the compound in each phase by HPLC-UV.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of P.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for understanding a compound's ionization state at different physiological pH values. Potentiometric titration is a highly accurate method for its determination.[2][10][11]

Materials:

  • Test compound

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

Procedure:

  • Accurately weigh and dissolve the test compound in a known volume of purified water to a concentration of approximately 1-10 mM.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

  • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

  • Immerse the calibrated pH electrode and a stir bar into the solution.

  • Titrate the solution with the standardized acid or base titrant in small, precise increments.

  • Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point(s).

  • Plot the pH versus the volume of titrant added.

  • The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve (inflection point).

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, found in the liver.[5][12]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for reaction quenching

  • 96-well plates

  • Incubator (37 °C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound in the phosphate buffer.

  • In a 96-well plate, add the HLM suspension to the phosphate buffer.

  • Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a well containing a cold organic solvent (e.g., acetonitrile with an internal standard).

  • After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Conclusion and Future Directions

This guide has provided a framework for conducting bioisosteric replacement studies, using 3-Pyridinol, 2-(difluoromethoxy)- as a case study. The comparative analysis of its physicochemical properties against well-chosen analogs highlights the nuanced effects of this substitution. The difluoromethoxy group offers a promising strategy to enhance metabolic stability and modulate lipophilicity, key attributes in the optimization of drug candidates.

The provided experimental protocols serve as a robust starting point for researchers to generate high-quality, reproducible data. It is imperative to remember that while predictions are valuable for initial guidance, experimental validation is non-negotiable in drug discovery. Future work should focus on obtaining experimental data for 3-Pyridinol, 2-(difluoromethoxy)- and expanding the library of analogs to further refine our understanding of the SAR and SPR of this important scaffold.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • The Good Scents Company. 3-methoxypyridine. Available from: [Link]

  • SIELC Technologies. 3-Methoxypyridine. 2018 May 16. Available from: [Link]

  • ChemBK. 3-Hydroxypyridine. 2024 Apr 10. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • PubChem. 3-Hydroxypyridine. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. 2022 Aug 25. Available from: [Link]

  • ResearchGate. Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. 2025 Aug 5. Available from: [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. 2020 Jun 18. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024 Apr 23. Available from: [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. 2015 Aug 30. Available from: [Link]

  • Drug Hunter. Bioisosteres Cheat Sheet. 2025 May 9. Available from: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available from: [Link]

  • FooDB. Showing Compound 3-Methoxypyridine (FDB004414). 2010 Apr 8. Available from: [Link]

  • ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.. Available from: [Link]

  • PMC. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Available from: [Link]

  • PubChem. 3-Hydroxypyridine sulfate. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Synapse. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.. Available from: [Link]

  • Blackthorn AI. Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. 2025 Jan 13. Available from: [Link]

  • PMC. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Available from: [Link]

  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. 2026 Jan 23. Available from: [Link]

  • PMC. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available from: [Link]

  • ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. 2026 Jan 21. Available from: [Link]

  • ChemRxiv. Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. 2024 Jul 23. Available from: [Link]

  • ACS Publications. Development, Optimization, and Scope of the Radiosynthesis of 3/5-[18F]Fluoropyridines from Readily Prepared Aryl(pyridinyl) Iodonium Salts: The Importance of TEMPO and K2CO3. 2019 Apr 11. Available from: [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. 2024 Jan 6. Available from: [Link]

  • ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Available from: [Link]

  • PubChemLite. 3-methoxypyridine (C6H7NO). Available from: [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-Pyridinol, 2-(difluoromethoxy)-

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide for Handling 3-Pyridinol, 2-(difluoromethoxy)-

As a highly specialized fluorinated heterocyclic intermediate, 3-Pyridinol, 2-(difluoromethoxy)- (also known as 2-(difluoromethoxy)pyridin-3-ol) is predominantly utilized in advanced drug development, notably in the synthesis of glucokinase activators for metabolic disease research[1]. Handling this compound requires moving beyond basic compliance and adopting a mechanistic approach to laboratory safety.

This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, operational handling, and disposal, ensuring that every protocol is grounded in the specific chemical realities of the compound.

Mechanistic Toxicology: Understanding the Hazard Profile

To establish a rigorous safety protocol, we must first understand the causality behind the chemical's risks. The hazards of 3-Pyridinol, 2-(difluoromethoxy)- are dictated by its distinct functional groups:

  • Mucous Membrane Irritation (The Pyridinol Moiety): The hydroxyl (-OH) group attached to the pyridine ring acts as a weak acid. In its solid state, aerosolized crystalline dust can cause severe, immediate irritation to the ocular and respiratory mucosa.

  • Thermal Instability & HF Generation (The Difluoromethoxy Group): Highly fluorinated organic compounds are susceptible to thermal degradation. If exposed to extreme heat or combustion, the difluoromethoxy ether linkage decomposes to release highly corrosive and toxic hydrogen fluoride (HF) gas [2][3]. HF is a severe systemic toxin that penetrates tissue deeply, causing delayed tissue necrosis and life-threatening hypocalcemia.

  • Solvent-Mediated Dermal Penetration: In biological assays, this compound is frequently dissolved in highly penetrating organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as molecular carriers, rapidly transporting the fluorinated solute through the epidermal barrier and directly into the bloodstream.

Required Personal Protective Equipment (PPE) Matrix

In strict accordance with guidelines for hazard assessment[4][5], the following PPE specifications are mandatory. Each requirement is directly tied to mitigating the mechanistic hazards outlined above.

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Nitrile (Min. 0.11 mm thickness) or Neoprene gloves.Nitrile provides superior chemical resistance against polar organic carriers (e.g., DMSO) used to dissolve the compound, preventing solvent-mediated dermal penetration.
Eye Protection Tight-fitting chemical safety goggles.Prevents airborne crystalline dust from bypassing standard safety glasses and contacting the ocular mucosa, mitigating the irritant properties of the pyridinol moiety.
Respiratory Class II Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood.Engineering controls are prioritized. High-velocity airflow prevents the inhalation of fine particulates. If a hood is unavailable, a well-fitted N95/P100 particulate respirator is required.
Body Protection Flame-resistant (FR) lab coat (100% treated cotton or Nomex) & closed-toe shoes.FR material is critical; thermal decomposition of fluorinated organics yields corrosive HF gas. Synthetic coats (like polyester) can melt onto the skin during a fire event, exacerbating chemical burns[5].

Operational Plan: Step-by-Step Handling Protocol

This self-validating workflow ensures that exposure risks are neutralized before the primary container is ever opened.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Ensure the chemical fume hood is fully operational with a verified minimum face velocity of 100 linear feet per minute (LFM).

  • Isolate the Workspace: Clear the hood of any incompatible chemicals, specifically strong acids, bases, or oxidizing agents that could trigger an unintended reaction with the pyridine ring.

  • Don PPE: Equip all required PPE (Nitrile gloves, goggles, FR lab coat) prior to handling the chemical vial[4].

Phase 2: Weighing and Transfer

  • Mitigate Static: Utilize anti-static weighing boats and ionizers. Fluorinated powders often carry static charges that cause them to aerosolize or "jump" when manipulated with metal spatulas.

  • Contain Dissolution: If the compound must be dissolved in DMSO for downstream drug development assays, perform the solvent addition entirely within the fume hood to prevent vapor inhalation.

  • Seal Securely: Cap all transfer vials with PTFE-lined (Teflon) septa. PTFE is fully fluorinated and will not degrade when exposed to the compound or its carrier solvents.

Phase 3: Decontamination

  • Surface Neutralization: Wipe down the analytical balance and surrounding hood surfaces with a 70% Isopropanol (IPA) solution to capture any residual micro-dust.

  • Safe Doffing: Remove gloves using the standard "beak method" (pulling the glove inside out) to avoid skin contact with the contaminated exterior surface.

Spill Response & Disposal Plan

Mishandling the disposal of fluorinated organics can lead to severe environmental and infrastructural damage. Follow these protocols derived from the [6][7].

  • Dry Powder Spill: Do not dry sweep, as this will aerosolize the irritant. Gently cover the spill with damp absorbent pads (using water or a mild solvent) to suppress dust generation, then carefully scoop the material into a hazardous waste container.

  • Liquid Spill (in Solvent): Apply a universal chemical absorbent or spill pillow. Avoid using combustible materials like paper towels if the solvent is highly flammable.

  • Strict Waste Segregation: Due to the difluoromethoxy group, all waste containing this compound MUST be strictly segregated into Halogenated Organic Waste .

  • Incineration Warning: Never dispose of fluorinated compounds in standard biological waste streams. Improper incineration of fluorinated organics at insufficient temperatures (< 1000°C) results in incomplete combustion and the atmospheric release of highly toxic HF gas[3]. Halogenated waste facilities utilize specialized high-temperature scrubbers to safely neutralize these emissions.

Safety Workflow Visualization

G A Hazard Assessment (Fluorinated Pyridine) B Don Required PPE (Nitrile, Goggles, Lab Coat) A->B C Isolate in Fume Hood (Min. 100 LFM) B->C D Execute Protocol (Weighing/Transfer) C->D E Spill or Exposure Event? D->E F Emergency Response (Evacuate & Contain) E->F Yes G Standard Decontamination & Halogenated Disposal E->G No

Figure 1: Safety workflow and decision matrix for handling 2-(difluoromethoxy)pyridin-3-ol.

References

  • Title: 1910.132 - General requirements for Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Modeling and Experimental Study on the Thermal Decomposition of Perfluorooctanesulfonic Acid (PFOS) in an α-Alumina Reactor Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]

  • Title: EP1702919A1 - Novel 2-heteroaryl-substituted benzimidazole derivative Source: Google Patents URL
  • Title: Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? Source: National Center for Biotechnology Information (PMC) URL: [Link]

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